Temocapril Hydrochloride
Description
structure given in first source
See also: Temocapril (salt form of); Temocaprilat (has active moiety).
Properties
IUPAC Name |
2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDQNOKKZKHBIX-ASBZXGSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046914 | |
| Record name | Temocapril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110221-44-8 | |
| Record name | Temocapril hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110221-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temocapril hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temocapril hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEMOCAPRIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Temocapril Hydrochloride: Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor belonging to the thiazepine class of compounds.[1] It functions as a prodrug, being rapidly metabolized in the body to its active diacid metabolite, temocaprilat.[2] This guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological action of this compound, with a focus on its interaction with the Renin-Angiotensin-Aldosterone System (RAAS). Detailed experimental protocols for its analysis are also presented to support research and development activities.
Molecular Structure and Chemical Properties
This compound is chemically described as 2-[(2S,6R)-6-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic Acid Hydrochloride.[3] The presence of the hydrochloride salt enhances the compound's solubility and stability.[1]
Chemical Structure
The molecular structure of this compound is characterized by a unique thiazepine ring, which contributes to its extended plasma half-life and resistance to first-pass metabolism.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C23H29ClN2O5S2 | [1][4] |
| Molecular Weight | 513.07 g/mol | [3][4] |
| CAS Number | 110221-44-8 | [1][3] |
| IUPAC Name | 2-[(2S,6R)-6-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl]acetic acid hydrochloride | [5] |
| Melting Point | 196-200°C (decomposition) | [3] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Freely soluble in ethanol; very slightly soluble in water; slightly soluble in DMF, DMSO, and Methanol. | [1][3][6] |
| pKa (Strongest Acidic) | 3.88 | [5][7] |
| pKa (Strongest Basic) | 5.14 | [5][7] |
| logP | 2.46 | [5][7] |
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][8]
Prodrug Conversion
Following oral administration, this compound is readily absorbed and subsequently hydrolyzed by hepatic carboxylesterase 1 (hCES1) into its active metabolite, temocaprilat.[1][9] This conversion is highly efficient in the liver.[1]
Figure 1: Prodrug conversion of this compound to its active metabolite, temocaprilat.
Inhibition of Angiotensin-Converting Enzyme
Temocaprilat, the active form, is a potent inhibitor of ACE. It competitively binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II.[10] Angiotensin II is a powerful vasoconstrictor and a primary regulator of blood pressure. The thiazepine ring in temocaprilat's structure allows for stronger coordination with the zinc ion at the catalytic center of ACE, resulting in a more potent inhibitory effect compared to some other ACE inhibitors like enalaprilat.[1]
The inhibition of ACE leads to a cascade of effects within the RAAS, ultimately resulting in vasodilation and a reduction in blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The diagram below illustrates the RAAS pathway and the point of intervention by temocaprilat.
Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of temocaprilat.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the analysis of this compound. These are presented as example protocols and may require optimization based on specific laboratory conditions and equipment.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the quantification of this compound in pharmaceutical dosage forms.
4.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (gradient elution may be required for complex matrices) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 215 nm |
| Column Temperature | 30°C |
4.1.2. Standard Solution Preparation
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.1.3. Sample Solution Preparation (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
4.1.4. System Suitability Inject the standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%. The tailing factor for the Temocapril peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
4.1.5. Analysis Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. Calculate the quantity of this compound in the sample by comparing the peak area with that of the standard.
Content Uniformity Testing
This protocol follows the general principles outlined in the United States Pharmacopeia (USP) for content uniformity.
4.2.1. Procedure
-
Select a representative sample of 10 dosage units (tablets).
-
Individually assay the content of this compound in each of the 10 units using the validated HPLC method described in section 4.1.
-
Calculate the acceptance value (AV) using the formula specified in USP <905>.
4.2.2. Acceptance Criteria The requirements for content uniformity are met if the acceptance value of the 10 dosage units is less than or equal to L1 (typically 15.0%). If the acceptance value is greater than L1, test the next 20 units and calculate the acceptance value for the 30 units. The requirements are met if the final acceptance value is less than or equal to L1, and no individual content is outside of the specified range.
Pharmacokinetic Study Workflow
The following outlines a general workflow for a pharmacokinetic study of this compound in a preclinical animal model.
Figure 3: General workflow for a preclinical pharmacokinetic study of this compound.
Conclusion
This compound is a well-characterized ACE inhibitor with a unique molecular structure that confers favorable pharmacokinetic properties. Its mechanism of action through the inhibition of the Renin-Angiotensin-Aldosterone System is well-established. The experimental protocols provided in this guide offer a starting point for the analytical characterization and quantification of this compound in various research and development settings. Further optimization and validation of these methods are essential to ensure their suitability for specific applications. to ensure their suitability for specific applications.
References
- 1. This compound | 110221-44-8 | Benchchem [benchchem.com]
- 2. SMPDB [smpdb.ca]
- 3. Cas 110221-44-8,this compound | lookchem [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound CAS#: 110221-44-8 [m.chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Temocaprilat | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay for Temocaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro angiotensin-converting enzyme (ACE) inhibition assay as it pertains to temocaprilat, the active metabolite of the prodrug temocapril. This document details the underlying signaling pathway, a comprehensive experimental protocol, and relevant quantitative data to facilitate research and development of ACE inhibitors.
Introduction: The Renin-Angiotensin System and ACE Inhibition
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis. A key enzyme in this cascade is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a cascade of physiological responses that include vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.
Temocapril is an orally administered prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, temocaprilat.[1] Temocaprilat is a potent and long-acting inhibitor of ACE.[2] By binding to the active site of ACE, temocaprilat prevents the formation of angiotensin II, thereby mitigating its hypertensive effects. This mechanism of action makes temocaprilat an effective agent in the management of hypertension.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the central role of ACE in the RAAS pathway and the inhibitory action of temocaprilat.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of temocaprilat on ACE.
Quantitative Data: In Vitro ACE Inhibitory Activity
| Compound | Target | IC50 (nM) | Potency Comparison |
| Temocaprilat | Angiotensin-Converting Enzyme (ACE) | Estimated to be slightly < 1.94 nM | Slightly more potent than Enalaprilat[3] |
| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | 1.94 nM[4] | Reference Compound |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 23-25 nM[5] | Reference Compound |
Experimental Protocol: Spectrophotometric ACE Inhibition Assay
This protocol is a generalized method for determining the in vitro ACE inhibitory activity of temocaprilat based on the widely used spectrophotometric assay involving the substrate hippuryl-histidyl-leucine (HHL).
Principle
ACE catalyzes the hydrolysis of HHL to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified by measuring the absorbance at 228 nm. The presence of an ACE inhibitor, such as temocaprilat, will reduce the rate of HHL hydrolysis, leading to a decrease in the formation of HA and a corresponding decrease in absorbance.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-histidyl-L-leucine (HHL) (e.g., Sigma-Aldrich)
-
Temocaprilat
-
Captopril (as a positive control)
-
Sodium Borate Buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric Acid (HCl), 1 M
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 228 nm
Experimental Workflow
The following diagram outlines the key steps in the spectrophotometric ACE inhibition assay.
Caption: Experimental workflow for the in vitro spectrophotometric ACE inhibition assay.
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in sodium borate buffer. The final concentration in the assay should be optimized (typically 2.5-10 mU/mL).
-
Prepare a stock solution of HHL in sodium borate buffer (typically 5 mM).
-
Prepare a stock solution of temocaprilat in a suitable solvent (e.g., DMSO) and create a series of dilutions in sodium borate buffer to achieve a range of final assay concentrations.
-
Prepare a stock solution of captopril in sodium borate buffer for use as a positive control.
-
-
Assay Protocol (in a 96-well microplate):
-
Blank: Add 50 µL of sodium borate buffer and 50 µL of HHL solution. Add 100 µL of 1 M HCl before adding the enzyme.
-
Control (100% ACE activity): Add 25 µL of sodium borate buffer and 25 µL of ACE solution. Pre-incubate at 37°C for 10 minutes.
-
Inhibitor Samples: Add 25 µL of each temocaprilat dilution and 25 µL of ACE solution. Pre-incubate at 37°C for 10 minutes.
-
Positive Control: Add 25 µL of captopril solution and 25 µL of ACE solution. Pre-incubate at 37°C for 10 minutes.
-
-
Initiation and Incubation:
-
To all wells except the blank, initiate the enzymatic reaction by adding 50 µL of the HHL solution.
-
Incubate the microplate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Termination and Measurement:
-
Stop the reaction in all wells (except the blank) by adding 100 µL of 1 M HCl.
-
Measure the absorbance of each well at 228 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of ACE inhibition for each concentration of temocaprilat using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (100% ACE activity).
-
A_sample is the absorbance of the well containing temocaprilat.
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition versus the logarithm of the temocaprilat concentration.
-
The IC50 value is the concentration of temocaprilat that produces 50% inhibition of ACE activity, which can be determined using non-linear regression analysis.
-
Conclusion
This technical guide provides a comprehensive framework for conducting in vitro ACE inhibition assays for temocaprilat. The detailed experimental protocol, coupled with an understanding of the underlying signaling pathway and comparative quantitative data, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. The methodologies described herein can be adapted and optimized for the screening and characterization of novel ACE inhibitors.
References
- 1. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of captopril- and enalapril-induced inhibition of pulmonary angiotensin converting enzyme in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of new angiotensin converting enzyme (ACE) inhibitors from medicinal plants to treat hypertension using an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics of Temocapril Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of temocapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, in key animal models. The information presented herein is curated for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical settings.
Introduction to Temocapril
This compound is a prodrug that is rapidly absorbed and hydrolyzed by esterases, primarily in the liver, to its active diacid metabolite, temocaprilat. Temocaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. A distinguishing characteristic of temocapril is its dual excretion pathway, with elimination occurring through both renal and biliary routes. This feature is of significant interest in drug development, particularly for patient populations with impaired renal function.
Metabolic Pathway
Following oral administration, temocapril undergoes hydrolysis to form its active metabolite, temocaprilat. This biotransformation is a critical step for the pharmacological activity of the drug.
Metabolic activation of temocapril to temocaprilat.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of temocapril and its active metabolite, temocaprilat, has been evaluated in various animal models to understand its behavior before human clinical trials. The following sections and tables summarize the available quantitative data.
Pharmacokinetics in Rats
Studies in rats have been crucial in elucidating the fundamental pharmacokinetic properties and the dual excretion mechanism of temocapril.
| Parameter | Temocapril | Temocaprilat | Dosage and Administration | Reference |
| Cmax | 1.4 ± 0.2 µg/mL | 0.8 ± 0.1 µg/mL | 10 mg/kg, oral | (Fictional Data for Illustration) |
| Tmax | 0.5 h | 1.0 h | 10 mg/kg, oral | (Fictional Data for Illustration) |
| AUC (0-inf) | 3.2 ± 0.5 µg·h/mL | 12.5 ± 2.1 µg·h/mL | 10 mg/kg, oral | (Fictional Data for Illustration) |
| t½ (half-life) | 1.2 ± 0.3 h | 8.5 ± 1.5 h | 10 mg/kg, oral | (Fictional Data for Illustration) |
Note: The data in the table above is illustrative due to the absence of specific numerical values in the provided search results. Actual values would be populated from full-text articles.
Pharmacokinetics in Dogs
The dog is another important non-rodent species for preclinical pharmacokinetic assessment.
| Parameter | Temocapril | Temocaprilat | Dosage and Administration | Reference |
| Cmax | 2.1 ± 0.4 µg/mL | 1.2 ± 0.3 µg/mL | 5 mg/kg, oral | (Fictional Data for Illustration) |
| Tmax | 0.7 h | 1.5 h | 5 mg/kg, oral | (Fictional Data for Illustration) |
| AUC (0-inf) | 4.5 ± 0.8 µg·h/mL | 18.2 ± 3.5 µg·h/mL | 5 mg/kg, oral | (Fictional Data for Illustration) |
| t½ (half-life) | 1.5 ± 0.4 h | 10.2 ± 2.0 h | 5 mg/kg, oral | (Fictional Data for Illustration) |
Note: The data in the table above is illustrative due to the absence of specific numerical values in the provided search results. Actual values would be populated from full-text articles.
Pharmacokinetics in Monkeys
Non-human primates, such as monkeys, provide valuable data for predicting human pharmacokinetics.
| Parameter | Temocapril | Temocaprilat | Dosage and Administration | Reference |
| Cmax | 1.8 ± 0.3 µg/mL | 1.0 ± 0.2 µg/mL | 5 mg/kg, oral | (Fictional Data for Illustration) |
| Tmax | 0.6 h | 1.2 h | 5 mg/kg, oral | (Fictional Data for Illustration) |
| AUC (0-inf) | 3.9 ± 0.7 µg·h/mL | 15.8 ± 2.9 µg·h/mL | 5 mg/kg, oral | (Fictional Data for Illustration) |
| t½ (half-life) | 1.4 ± 0.3 h | 9.8 ± 1.8 h | 5 mg/kg, oral | (Fictional Data for Illustration) |
Note: The data in the table above is illustrative due to the absence of specific numerical values in the provided search results. Actual values would be populated from full-text articles.
Experimental Protocols
The following outlines a typical experimental workflow for a pharmacokinetic study of this compound in an animal model.
Experimental workflow for a typical animal pharmacokinetic study.
A detailed methodology for a pharmacokinetic study of this compound would typically involve the following steps:
-
Animal Models: Male Wistar or Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used. Animals are acclimatized to the laboratory environment before the study.
-
Dosing: this compound is typically administered orally via gavage as a suspension or solution. The vehicle used is often a solution like 0.5% carboxymethyl cellulose. Doses are calculated based on the body weight of the animals.
-
Sample Collection: Blood samples are collected serially at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of temocapril and temocaprilat are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The plasma concentration-time data for both temocapril and temocaprilat are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
The pharmacokinetic studies of this compound in animal models have been instrumental in characterizing its ADME profile. The consistent observation of rapid conversion to the active metabolite, temocaprilat, and the presence of a dual excretion pathway across species are key findings. This preclinical data has been foundational for the design of human clinical trials and for understanding the drug's potential clinical utility, especially in specific patient populations. Further research to obtain and publish detailed quantitative pharmacokinetic data from these animal models would be highly valuable to the scientific community.
The Effects of Temocapril Hydrochloride on the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of temocapril hydrochloride on the renin-angiotensin system (RAS), also known as the renin-angiotensin-aldosterone system (RAAS). It details the drug's mechanism of action, its impact on key biomarkers of the RAS, and standardized protocols for experimental assessment.
Executive Summary
This compound is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents.[1] Following oral administration, it is rapidly metabolized into its active diacid form, temocaprilat. The primary therapeutic action of temocaprilat is the potent and specific inhibition of ACE, a critical enzyme in the renin-angiotensin system.[1] This inhibition disrupts the conversion of angiotensin I to angiotensin II, leading to a cascade of downstream effects including vasodilation and a reduction in aldosterone secretion, which collectively contribute to a decrease in blood pressure.[1] Understanding these interactions at a molecular and systemic level is crucial for the research and development of RAS-targeting therapeutics.
Mechanism of Action of this compound
The therapeutic effects of this compound are mediated by its active metabolite, temocaprilat. The mechanism is centered on the inhibition of the angiotensin-converting enzyme.
-
Inhibition of Angiotensin-Converting Enzyme (ACE): ACE is a key metalloprotease in the renin-angiotensin system that converts the inactive decapeptide angiotensin I into the highly potent vasoconstrictor, angiotensin II. Temocaprilat competitively binds to the active site of ACE, preventing this conversion.[2]
-
Reduction of Angiotensin II Levels: By blocking the formation of angiotensin II, temocaprilat leads to a significant decrease in its circulating and tissue concentrations.[2] Angiotensin II is a powerful vasoconstrictor, and its reduction results in the relaxation of vascular smooth muscle, leading to vasodilation and a lowering of systemic vascular resistance.
-
Inhibition of Aldosterone Secretion: Angiotensin II is the primary stimulant for the release of aldosterone from the adrenal cortex. By reducing angiotensin II levels, temocapril indirectly decreases aldosterone secretion.[1] This leads to reduced sodium and water retention by the kidneys, further contributing to the blood pressure-lowering effect.[1]
-
Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, temocaprilat increases the local concentration of bradykinin, which contributes to its antihypertensive effect through vasodilation.
The logical flow of temocapril's primary mechanism of action is visualized below.
Quantitative Effects on RAS Biomarkers
The administration of this compound predictably alters the circulating levels of key components of the renin-angiotensin system. As a direct consequence of ACE inhibition, a feedback loop is initiated that affects renin secretion. While specific quantitative data from clinical trials on temocapril were not available from the searched literature, the expected effects based on its mechanism as an ACE inhibitor are summarized in the table below.
| Biomarker | Expected Effect of Temocapril | Rationale |
| Plasma Renin Activity (PRA) / Direct Renin Concentration | Increase | The reduction in Angiotensin II levels removes the negative feedback signal on renin release from the juxtaglomerular cells of the kidney, leading to a compensatory increase in renin secretion.[3][4] |
| Angiotensin II | Decrease | Direct inhibition of ACE blocks the conversion of Angiotensin I to Angiotensin II, thereby lowering its plasma and tissue concentrations. |
| Aldosterone | Decrease | Angiotensin II is a potent stimulator of aldosterone synthesis and release. Reduced Angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex.[1] |
Experimental Protocols for RAS Assessment
Accurate quantification of RAS components is essential for evaluating the pharmacodynamic effects of inhibitors like temocapril. Standardized, validated methods are critical for reproducible results.
Measurement of Plasma Renin Activity (PRA)
Plasma renin activity is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen. The radioimmunoassay (RIA) is a well-established method.
-
Principle: Plasma samples are incubated in the presence of ACE inhibitors to block the conversion of angiotensin I and other inhibitors to prevent its degradation. The amount of angiotensin I generated over a specific time is then quantified by RIA.
-
Sample Collection and Handling:
-
Collect whole blood in pre-chilled tubes containing an anticoagulant such as EDTA.
-
Immediately centrifuge at 4°C to separate the plasma.
-
Store plasma frozen at -20°C or colder until the assay is performed to prevent cryoactivation of prorenin.
-
-
Assay Protocol (General Steps):
-
Thaw plasma samples on ice.
-
To generate angiotensin I, incubate the plasma at 37°C for a fixed period (e.g., 1.5 to 3 hours). The incubation buffer should be at a pH optimum for renin (pH 5.7-6.0) and contain inhibitors of angiotensinases and converting enzyme (e.g., EDTA, PMSF).
-
A parallel sample is kept at 4°C (or 0°C) during the incubation period to serve as a blank, measuring baseline angiotensin I.
-
Stop the generation reaction by placing the tubes on ice.
-
Quantify the generated angiotensin I in both the 37°C and 4°C samples using a competitive RIA or LC-MS/MS.
-
Calculate PRA by subtracting the blank value from the generated value and expressing the result as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
-
Measurement of Angiotensin II
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for angiotensin II quantification, though careful validation is required due to potential cross-reactivity and matrix effects.
-
Principle: A competitive ELISA format is typically used. Angiotensin II in the sample competes with a labeled (e.g., biotinylated) angiotensin II for binding to a limited number of anti-angiotensin II antibodies coated on a microplate.
-
Sample Collection and Handling:
-
Collect blood into chilled tubes containing EDTA and a cocktail of peptidase inhibitors (e.g., aprotinin, bestatin) to prevent the rapid degradation of angiotensin II.
-
Centrifuge immediately at 4°C.
-
For many commercial ELISAs, a solid-phase extraction (e.g., using C18 columns) of the plasma is recommended to remove interfering substances prior to the assay.[5]
-
-
Assay Protocol (General Steps):
-
Prepare standards and extracted samples.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add biotinylated angiotensin II to each well and incubate.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of angiotensin II in the sample.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the angiotensin II concentration from a standard curve.
-
Measurement of Aldosterone
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for aldosterone measurement due to its high specificity and accuracy.
-
Principle: Aldosterone and a stable isotope-labeled internal standard are extracted from the plasma or serum. The extract is then subjected to chromatographic separation followed by detection and quantification using tandem mass spectrometry.
-
Sample Collection and Handling:
-
Collect blood in a serum tube or an EDTA plasma tube.
-
Separate serum or plasma by centrifugation.
-
Store samples frozen at -20°C or colder. Hemolysis should be avoided.[6]
-
-
Assay Protocol (General Steps):
-
Add a known amount of isotope-labeled aldosterone internal standard to calibrators, controls, and unknown samples.
-
Perform a liquid-liquid extraction or a supported liquid extraction (SLE) to isolate the steroids from the sample matrix.
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Aldosterone is separated from other analytes on an HPLC column and quantified by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
-
Calculate the concentration based on the ratio of the native aldosterone peak area to the internal standard peak area against a calibration curve.
-
The following diagram illustrates a generalized workflow for these experimental assessments.
References
- 1. The effect of in vitro captopril and angiotensin II on plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma renin activity, serum aldosterone concentration and selected organ damage indices in essential arterial hypertension [archivesofmedicalscience.com]
- 3. Frontiers | The Effect of Antihypertensive Medications on Testing for Primary Aldosteronism [frontiersin.org]
- 4. Hypothesis: Reactive increases in plasma renin activity attenuate the fall in blood pressure caused by salt depletion and renin–angiotensin system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of activation of renin-angiotensin-aldosterone system in heart failure: how useful, how feasible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the renin–angiotensin system in the pathophysiology of coronary heart disease and heart failure: Diagnostic biomarkers and therapy with drugs and natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Temocapril Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and congestive heart failure.[1][2][3] Marketed under trade names such as Acecol and Temocard, it distinguishes itself from other ACE inhibitors through its unique dual excretion pathway, involving both renal and biliary routes.[4] This characteristic makes it a valuable therapeutic option, particularly in patients with renal impairment. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound, presenting key data, experimental protocols, and a visual representation of its pharmacological activity.
Discovery and Chemical Synthesis
The development of this compound was driven by the need for ACE inhibitors with improved pharmacokinetic profiles. The synthesis of Temocapril involves a multi-step process, primarily centered around the amidation of a sulfate and the acyl chlorination of a carboxylic acid.[5] While specific proprietary details of the initial discovery and synthesis by its originators are not fully public, the general synthetic pathway can be outlined as follows. A key step involves the reaction of 2-((Z)-2-nitrovinyl)thiophene with N-tert-butoxycarbonyl-L-cysteine to form a key intermediate.[6] This is followed by a series of reactions to construct the thiazepine ring and couple it with the side chain derived from a phenylalanine derivative to yield the final Temocapril molecule. The hydrochloride salt is then formed to enhance stability and solubility.
Mechanism of Action
Temocapril is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed by hepatic carboxylesterase 1 (hCES1) to its active diacid metabolite, temocaprilat.[2][7][8] Temocaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[5][9]
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5][10] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and enhanced sympathetic nervous system activity, all of which contribute to an elevation in blood pressure.[5][11] By inhibiting ACE, temocaprilat decreases the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.[5]
Renin-Angiotensin-Aldosterone System and the Action of Temocaprilat
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Temocaprilat on ACE.
Preclinical and Clinical Development
The efficacy and safety of this compound have been established through a series of preclinical and clinical studies.
Preclinical Studies
Preclinical evaluation of Temocapril was conducted in various animal models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive rats.[12][13] These studies demonstrated the potent antihypertensive effects of Temocapril.
Table 1: Preclinical Efficacy of Temocaprilat
| Parameter | Temocaprilat | Enalaprilat | Reference |
| IC50 (ACE from rabbit lung) | 1.2 nM | 3.6 nM | [7] |
| Inhibitory Potency (isolated rat aorta) | 3 times that of enalaprilat | - | [4] |
Clinical Studies
Clinical trials have confirmed the antihypertensive efficacy of this compound in patients with essential hypertension.[14] Studies have also investigated its pharmacokinetic profile in various patient populations, including the elderly and those with renal impairment.[15][16][17] A notable finding is that due to its dual excretion pathway, impaired renal function has a limited effect on the pharmacokinetics of temocapril and its active metabolite, temocaprilat.[16]
Table 2: Pharmacokinetic Parameters of Temocapril and Temocaprilat in Hypertensive Patients with Varying Renal Function (10 mg once daily for 14 days)
| Creatinine Clearance (CLcr) | Temocaprilat AUCss (ng·h/mL) | Temocaprilat t½,z (h) |
| ≥60 mL/min | 2115 (565) | 15.2 (1.2) |
| 40-59 mL/min | - | - |
| 20-39 mL/min | - | - |
| <20 mL/min | 4989 (2338) | 20.0 (7.5) |
| Data presented as mean (s.d.). AUCss: Area under the plasma concentration-time curve at steady state; t½,z: Terminal elimination half-life. | ||
| Source:[16] |
Table 3: Pharmacokinetic Parameters of Temocaprilat in Young and Elderly Hypertensive Patients (20 mg single dose)
| Parameter | Young (≤40 years) | Elderly (≥69 years) |
| Cmax (ng/mL) | - | - |
| tmax (h) | - | - |
| AUC (ng·h/mL) | Statistically significant difference | - |
| CLr (mL/min) | Statistically significant difference | - |
| Specific values for Cmax and tmax were not provided in the abstract, but the study noted no statistically significant difference between the groups for these parameters. AUC and CLr showed statistically significant differences. | ||
| Source:[15] |
Experimental Protocols
ACE Inhibition Assay (In Vitro)
The inhibitory activity of temocaprilat on ACE can be determined using a spectrophotometric assay based on the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL).
Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by measuring the change in absorbance.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-leucine (HHL)
-
Sodium borate buffer (pH 8.3) containing NaCl
-
Temocaprilat (or other inhibitors)
-
Reagents for stopping the reaction and color development (e.g., pyridine and benzene sulfonyl chloride)
Procedure:
-
Prepare a solution of ACE in sodium borate buffer.
-
Pre-incubate the ACE solution with various concentrations of temocaprilat (or a control inhibitor like captopril) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
-
Extract the hippuric acid formed into an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.
-
Quantify the hippuric acid by measuring the absorbance at a specific wavelength (e.g., 228 nm).
-
Calculate the percentage of ACE inhibition for each concentration of temocaprilat.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18][19][20]
In Vivo Model: Dahl Salt-Sensitive Rats
The Dahl salt-sensitive rat is a widely used model to study salt-sensitive hypertension and the efficacy of antihypertensive drugs.
Protocol for Induction of Hypertension and Drug Treatment:
-
Animals: Use male Dahl salt-sensitive rats.
-
Diet: At a specific age (e.g., 7 weeks), switch the rats from a normal salt diet to a high-salt diet (e.g., 8% NaCl) to induce hypertension.[12]
-
Treatment: Administer this compound (e.g., 0.2 mg/kg/day) or a placebo via oral gavage, starting at a designated time point (e.g., after the onset of hypertension at 13 weeks of age).[12]
-
Blood Pressure Measurement: Monitor systolic blood pressure regularly using a non-invasive tail-cuff method.
-
Endpoint Analysis: After a specified treatment period (e.g., 6 weeks), euthanize the animals and collect blood and tissues for further analysis, such as measurement of plasma renin activity, aldosterone levels, and histological examination of the heart and kidneys to assess end-organ damage.
Experimental Workflow for Preclinical Evaluation of Temocapril
Caption: A generalized experimental workflow for the preclinical evaluation of Temocapril in a hypertensive animal model.
Conclusion
This compound is a well-established ACE inhibitor with a favorable pharmacokinetic profile, particularly its dual excretion pathway, which offers advantages in specific patient populations. Its development from initial synthesis to extensive preclinical and clinical evaluation has solidified its role in the management of hypertension and heart failure. The detailed understanding of its mechanism of action and the availability of robust experimental models continue to support its clinical use and further research into its therapeutic potential.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. This compound | 110221-44-8 | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Temocapril prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time course of the effects of temocapril on cardiovascular structure and function in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of temocapril and temocaprilat after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of temocapril during repeated dosing in elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. idpublications.org [idpublications.org]
- 20. m.youtube.com [m.youtube.com]
Temocapril Hydrochloride: A Technical Guide for Research in Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. The renin-angiotensin system (RAS) plays a crucial role in the pathogenesis of DN, making it a key target for therapeutic intervention. Temocapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated potential in mitigating the progression of DN. This technical guide provides an in-depth overview of this compound for researchers, covering its mechanism of action, relevant signaling pathways, experimental protocols for preclinical research, and a summary of key quantitative data.
Introduction to this compound
This compound is a prodrug that is rapidly metabolized in the liver to its active diacid metabolite, temocaprilat. As an ACE inhibitor, its primary function is to block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key mediator of renal damage in diabetes.[1] By inhibiting ACE, this compound leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, all of which contribute to its therapeutic effects in cardiovascular and renal diseases.[1]
Mechanism of Action in Diabetic Nephropathy
The renoprotective effects of this compound in diabetic nephropathy are multifactorial, extending beyond its systemic blood pressure-lowering effects.
Inhibition of the Renin-Angiotensin System (RAS)
The primary mechanism of temocapril is the inhibition of ACE within the RAS. This leads to a reduction in angiotensin II levels, a key mediator of glomerular injury.[2]
Cellular Effects in the Kidney
High glucose levels in diabetes lead to the proliferation of mesangial cells and the accumulation of extracellular matrix, contributing to glomerulosclerosis.[3][4] Angiotensin II exacerbates this by promoting podocyte injury and apoptosis.[2][5] ACE inhibitors like temocapril can counteract these effects.
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from studies investigating the effects of this compound in the context of hypertension and diabetes.
Table 1: Clinical Study in Hypertensive Type 2 Diabetic Patients [6]
| Parameter | Temocapril Group (n=34) |
| Treatment | Temocapril 2 mg/day |
| Duration | 48 weeks |
| Baseline Urinary Albumin to Creatinine Ratio (ACR) (mg/g Cr) | 100 - 300 |
| Change in ACR | Decreased |
Table 2: Clinical Study in Hypertensive Type 2 Diabetic Patients with Microalbuminuria [7]
| Parameter | Temocapril Group (n=19) | Placebo Group (n=11) |
| Treatment | Temocapril 20 mg/day | Placebo |
| Duration | 6 weeks | 6 weeks |
| Baseline Microalbuminuria (mg/24h) | 79 +/- 17 | Not specified |
| Post-treatment Microalbuminuria (mg/24h) | 49 +/- 10 | No significant change |
| p < 0.01 vs. baseline |
Table 3: Preclinical Study in a Non-Diabetic Rat Model of Nephrosis [8]
| Parameter | PAN Group | PAN/Temocapril Group |
| Animal Model | Puromycin aminonucleoside (PAN)-induced nephrosis in Sprague-Dawley rats | Puromycin aminonucleoside (PAN)-induced nephrosis in Sprague-Dawley rats |
| Treatment | Vehicle | Temocapril 8 mg/kg/day |
| Duration | 20 weeks | 20 weeks |
| Urinary Protein Excretion at 20 weeks | Significantly increased vs. control | Markedly lower than PAN group |
| Glomerulosclerosis Index (GSI) at 20 weeks | 30.49% | Significantly lower than PAN group |
Experimental Protocols
This section outlines a general methodology for a preclinical study investigating this compound in a rodent model of diabetic nephropathy.
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats, or mouse strains susceptible to diabetic nephropathy (e.g., db/db mice).
-
Induction of Diabetes: For non-genetic models, type 1 diabetes can be induced by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg body weight, dissolved in citrate buffer.
-
Confirmation of Diabetes: Hyperglycemia is typically confirmed 48-72 hours post-STZ injection by measuring blood glucose levels. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
Treatment Groups
-
Control Group: Non-diabetic animals receiving vehicle.
-
Diabetic Control Group: Diabetic animals receiving vehicle.
-
Temocapril Treatment Group(s): Diabetic animals receiving this compound at various doses (e.g., a dose equivalent to the 8 mg/kg/day used in rat studies can be a starting point, with dose-response studies being optimal).[8]
Administration
-
This compound or vehicle is typically administered daily via oral gavage for a period of 8-20 weeks.
Key Outcome Measures
-
Biochemical Parameters:
-
Urinary Albumin Excretion (UAE) or Albumin-to-Creatinine Ratio (ACR)
-
Serum Creatinine and Blood Urea Nitrogen (BUN)
-
Creatinine Clearance (as an estimate of Glomerular Filtration Rate)
-
-
Histopathological Analysis:
-
Kidney sections stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess:
-
Glomerulosclerosis (mesangial expansion, matrix deposition)
-
Tubulointerstitial fibrosis
-
Glomerular hypertrophy
-
-
-
Molecular Analysis (Optional):
-
Immunohistochemistry or Western blotting for key proteins such as nephrin, podocin, TGF-β, and collagen IV.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for diabetic nephropathy, primarily through its potent inhibition of the renin-angiotensin system. Its ability to reduce albuminuria and attenuate renal structural damage in preclinical and clinical settings underscores its value in DN research. The experimental protocols and data presented in this guide offer a framework for further investigation into the precise mechanisms and full therapeutic utility of this compound in combating this widespread and debilitating disease.
References
- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Angiotensin II in the Development of Nephropathy and Podocytopathy of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High glucose induces renal mesangial cell proliferation and fibronectin expression through JNK/NF-κB/NADPH oxidase/ROS pathway, which is inhibited by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in understanding the mechanisms by which sodium-glucose co-transporter type 2 inhibitors protect podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of monotherapy of temocapril or candesartan with dose increments or combination therapy with both drugs on the suppression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic effects of temocapril in hypertensive patients with diabetes mellitus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temocapril, a long-acting non-SH group angiotensin converting enzyme inhibitor, modulates glomerular injury in chronic puromycin aminonucleoside nephrosis [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Temocaprilat in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Temocapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, temocaprilat. The quantification of temocaprilat in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a detailed protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of temocaprilat in human plasma. The method employs a straightforward protein precipitation step for sample preparation, ensuring rapid sample turnaround.
Principle
This method is based on the separation of temocaprilat from plasma components on a C18 reversed-phase column. The sample preparation involves protein precipitation with acetonitrile, a common and effective technique for cleaning up plasma samples prior to HPLC analysis.[1] The analyte is then quantified using a UV detector. An internal standard (IS) should be used to ensure accuracy and precision. For the purpose of this protocol, enalaprilat, a structurally similar ACE inhibitor, is proposed as a suitable internal standard.
Materials and Reagents
-
Temocaprilat reference standard
-
Enalaprilat (Internal Standard) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Drug-free human plasma (with EDTA as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The proposed chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 215 nm |
| Internal Standard | Enalaprilat |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of temocaprilat and enalaprilat reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the temocaprilat stock solution in mobile phase to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100, 200, and 500 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the enalaprilat stock solution with mobile phase to obtain a final concentration of 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high; e.g., 15, 75, and 400 ng/mL) by spiking drug-free plasma with the appropriate working standard solutions.
Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (blank, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (50 ng/mL enalaprilat) and vortex for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Caption: Experimental workflow for the quantification of temocaprilat in plasma.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Determined by analyzing QC samples at three concentration levels on the same day (intra-day) and on different days (inter-day). | Accuracy: within ±15% of nominal value. Precision (RSD): ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy: within ±20% of nominal value. Precision (RSD): ≤ 20%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible across the concentration range. |
| Stability | Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
The results of the method validation should be presented in clear and concise tables. An example of a table for summarizing accuracy and precision data is shown in Table 3.
Table 3: Intra-day and Inter-day Accuracy and Precision (Example Data)
| Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=5) | Accuracy (%) | Precision (RSD %) |
| Intra-day | |||
| 15 (Low QC) | 14.8 ± 0.7 | 98.7 | 4.7 |
| 75 (Medium QC) | 76.2 ± 3.1 | 101.6 | 4.1 |
| 400 (High QC) | 395.5 ± 15.8 | 98.9 | 4.0 |
| Inter-day | |||
| 15 (Low QC) | 15.3 ± 0.9 | 102.0 | 5.9 |
| 75 (Medium QC) | 74.5 ± 4.5 | 99.3 | 6.0 |
| 400 (High QC) | 408.2 ± 20.4 | 102.1 | 5.0 |
Conclusion
The HPLC method described in this application note provides a reliable and efficient approach for the quantification of temocaprilat in human plasma. The simple protein precipitation sample preparation procedure and the use of a standard C18 column make this method easily transferable to most analytical laboratories. The method is suitable for pharmacokinetic and bioequivalence studies of temocapril. It is recommended to perform a full method validation before its application in a regulated environment.
References
Application Notes and Protocols for Developing a Stable Oral Formulation of Temocapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril hydrochloride is a prodrug angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. As a member of the dicarboxylate-containing ACE inhibitors, it is susceptible to degradation, primarily through hydrolysis of its ester linkage, cyclization to a diketopiperazine derivative, and oxidation. These degradation pathways can significantly impact the stability, bioavailability, and therapeutic efficacy of the final drug product. Therefore, the development of a stable oral formulation is a critical aspect of its pharmaceutical development.
This document provides detailed application notes and protocols for the development of a stable oral formulation of this compound. It covers excipient compatibility studies, formulation development, and a suite of analytical procedures for stability assessment. The aim is to provide a comprehensive guide for researchers and formulation scientists to navigate the challenges associated with this compound stabilization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to developing a stable and effective formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₉ClN₂O₅S₂ | [1] |
| Molecular Weight | 513.07 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 196-200°C (decomposes) | |
| Solubility | Very slightly soluble in water, freely soluble in ethanol. | [2] |
| pKa | 3.1 (carboxyl), 7.8 (amine), 9.2 (thiol) | [2] |
Known Stability Challenges
The primary degradation pathways for this compound and other ACE inhibitors include:
-
Hydrolysis: The ester group in Temocapril is susceptible to hydrolysis, leading to the formation of the active metabolite, temocaprilat, and an inactive dicarboxylic acid. This can be influenced by pH and the presence of moisture.
-
Cyclization: Intramolecular cyclization can occur, leading to the formation of a diketopiperazine derivative, which is therapeutically inactive.
-
Oxidation: The thiol group in the structure can be susceptible to oxidation, which can lead to the formation of disulfide dimers and other oxidative degradation products.[3]
-
Excipient Incompatibility: Many common pharmaceutical excipients can interact with ACE inhibitors, accelerating their degradation. For instance, excipients with high water content or reactive impurities can compromise the stability of the drug.
Experimental Workflow for Formulation Development
The following diagram outlines the key stages in the development of a stable oral formulation of this compound.
References
Application Notes and Protocols for Temocapril Studies in Hypertensive Rat Models
These application notes provide a detailed experimental protocol for inducing hypertension in rats and studying the effects of the angiotensin-converting enzyme (ACE) inhibitor, temocapril. This guide is intended for researchers, scientists, and drug development professionals working in the field of cardiovascular pharmacology.
Introduction
Temocapril is a prodrug that is converted in vivo to its active metabolite, temocaprilat. Temocaprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). ACE inhibition leads to reduced levels of the potent vasoconstrictor angiotensin II and increased levels of the vasodilator bradykinin, resulting in vasodilation and a decrease in blood pressure. This protocol outlines the use of the Dahl Salt-Sensitive (DSS) rat model to induce hypertension and evaluate the therapeutic effects of temocapril.
Experimental Protocols
Induction of Hypertension in Dahl Salt-Sensitive (DSS) Rats
The Dahl Salt-Sensitive (DSS) rat is a well-established genetic model of salt-sensitive hypertension. Hypertension is induced by feeding the rats a high-salt diet.
Materials:
-
Male Dahl Salt-Sensitive (DSS) rats (e.g., from Charles River Laboratories)
-
Standard rat chow (low-salt diet, e.g., 0.3% NaCl)
-
High-salt rat chow (e.g., 8% NaCl)
-
Animal caging and husbandry supplies
-
Metabolic cages for urine collection (optional)
Protocol:
-
Acquire male DSS rats at approximately 4-5 weeks of age.
-
Acclimate the rats for one week upon arrival, providing standard low-salt chow and water ad libitum.
-
After acclimation, randomly divide the rats into a control group and a hypertension-induction group.
-
Continue to feed the control group the low-salt diet.
-
To induce hypertension, switch the diet of the experimental group to the high-salt (8% NaCl) chow.
-
Maintain the rats on their respective diets for the duration of the study (e.g., 4-8 weeks).
-
Monitor the body weight and general health of the animals regularly.
-
Blood pressure will progressively increase in the DSS rats on the high-salt diet, typically reaching hypertensive levels within 4 weeks.
Temocapril Administration
Temocapril is typically administered orally. Oral gavage ensures accurate dosing.
Materials:
-
Temocapril hydrochloride
-
Vehicle for dissolving temocapril (e.g., sterile water or 0.5% carboxymethyl cellulose)
-
Oral gavage needles (flexible, appropriate size for rats)
-
Syringes
Protocol:
-
Prepare the dosing solution of temocapril by dissolving it in the chosen vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 250g rat with a gavage volume of 1 mL, the concentration would be 0.25 mg/mL).
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Administer the vehicle alone to the control and hypertensive control groups.
-
The recommended dosage of temocapril for antihypertensive effects in rats ranges from 0.2 mg/kg/day to 1 mg/kg/day. A study on stroke-prone spontaneously hypertensive rats showed that 1 mg/kg/day of temocapril prolonged survival. Another study in Dahl salt-sensitive rats used a sub-depressor dose of 0.2 mg/kg/day to investigate effects on diastolic dysfunction.
-
The duration of treatment will depend on the specific aims of the study, but a period of several weeks is common to observe significant effects on blood pressure and cardiovascular remodeling.
Measurement of Physiological and Biochemical Parameters
a. Blood Pressure and Heart Rate Monitoring:
-
Non-invasive method (Tail-cuff plethysmography): This is a common method for repeated measurements in conscious rats. Measurements should be taken at regular intervals (e.g., weekly) throughout the study.
-
Invasive method (Telemetry or direct arterial cannulation): For continuous and more accurate blood pressure monitoring, telemetry devices can be surgically implanted. Alternatively, at the end of the study, rats can be anesthetized and a catheter inserted into the carotid or femoral artery to directly measure blood pressure.
b. Biochemical Analysis:
At the end of the treatment period, collect blood and tissue samples for analysis.
-
Blood Sampling: Collect blood via cardiac puncture or from a cannulated artery into appropriate tubes (e.g., with EDTA for plasma).
-
Plasma Renin Activity (PRA) and Aldosterone: Measure using commercially available radioimmunoassay (RIA) or ELISA kits.
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Analyze using standard clinical chemistry analyzers to assess renal function.
-
Electrolytes: Measure serum sodium and potassium levels.
-
Oxidative Stress Markers: Plasma levels of malondialdehyde (MDA) can be measured as an indicator of lipid peroxidation.
-
Inflammatory Markers: Plasma or tissue levels of cytokines such as IL-1β, IL-6, and IL-10 can be measured by ELISA.
c. Cardiac Hypertrophy Assessment:
-
At the end of the study, euthanize the rats and excise the heart.
-
Separate the atria and ventricles.
-
Measure the weight of the left ventricle (LV) and the total heart weight.
-
Calculate the ratio of LV weight to body weight (LVW/BW) as an index of left ventricular hypertrophy.
Data Presentation
The following tables summarize expected quantitative data based on studies with temocapril and other ACE inhibitors in hypertensive rat models.
Table 1: Effect of Temocapril on Blood Pressure in Dahl Salt-Sensitive (DSS) Rats on a High-Salt Diet
| Group | Treatment | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
| Control | Low-Salt Diet + Vehicle | ~125 ± 5 | ~85 ± 5 |
| Hypertensive | High-Salt Diet + Vehicle | ~200 ± 10 | ~140 ± 10 |
| Temocapril-treated | High-Salt Diet + Temocapril (1 mg/kg/day) | ~150 ± 8 | ~105 ± 7 |
Data are presented as mean ± SD and are hypothetical values based on typical findings in the literature.
Table 2: Effect of ACE Inhibition on Biochemical Parameters in Hypertensive Rats
| Parameter | Control | Hypertensive | ACE Inhibitor-treated |
| Plasma Renin Activity (ng/mL/hr) | Normal | Suppressed | Increased |
| Plasma Aldosterone (pg/mL) | Normal | Normal to slightly elevated | Decreased |
| Serum Creatinine (mg/dL) | Normal | Elevated | Reduced towards normal |
| Blood Urea Nitrogen (BUN) (mg/dL) | Normal | Elevated | Reduced towards normal |
| Plasma IL-1β (pg/mL) | Baseline | Significantly Increased | Reduced towards baseline |
| Plasma IL-6 (pg/mL) | Baseline | Significantly Increased | Reduced towards baseline |
| Plasma IL-10 (pg/mL) | Baseline | Significantly Decreased | Increased towards baseline |
Data are presented as expected trends. Specific values can vary based on the model and duration of hypertension. Data for inflammatory markers are based on a study with captopril in SHRs.
Table 3: Effect of ACE Inhibition on Cardiac Hypertrophy in Hypertensive Rats
| Group | Treatment | Left Ventricular Weight / Body Weight (mg/g) |
| Control | Normotensive | ~2.0 - 2.5 |
| Hypertensive | Hypertensive | ~3.0 - 3.5 |
| ACE Inhibitor-treated | Hypertensive + ACE Inhibitor | ~2.5 - 3.0 |
Data are presented as expected trends. Specific values can vary. Based on a study with captopril in SHRs.
Visualizations
Caption: Mechanism of action of temocapril in the renin-angiotensin-aldosterone and kallikrein-kinin systems.
Caption: Experimental workflow for inducing hypertension and evaluating the effects of temocapril in rats.
In Vivo Efficacy of Temocapril Hydrochloride in Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of Temocapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of heart failure. This compound is primarily used in the management of hypertension and heart failure.[1] Its therapeutic effects stem from the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound leads to vasodilation, reduced aldosterone secretion, and a decrease in cardiac preload and afterload, thereby improving cardiac function. This document outlines methodologies for inducing heart failure in rodent models and subsequent evaluation of this compound's efficacy using echocardiography, hemodynamic analysis, and biomarker assessment.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a prodrug that is converted to its active metabolite, temocaprilat, after oral administration. Temocaprilat inhibits ACE, a key enzyme in the RAAS. The inhibition of ACE reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the secretion of aldosterone. This leads to vasodilation, reduced sodium and water retention, and a decrease in blood pressure and cardiac workload. The reduction in angiotensin II levels also mitigates its profibrotic and hypertrophic effects on the heart, contributing to the attenuation of adverse cardiac remodeling in heart failure.
In Vivo Heart Failure Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of drug candidates for heart failure. Two commonly used and well-characterized rodent models are presented below.
Myocardial Infarction (MI) Induced Heart Failure
This model mimics heart failure resulting from ischemic heart disease. It is induced by the permanent ligation of the left anterior descending (LAD) coronary artery, leading to infarction of the left ventricular free wall and subsequent cardiac remodeling and dysfunction.
Pressure Overload-Induced Heart Failure
This model replicates heart failure due to chronic hypertension or aortic stenosis. It is created by surgically constricting the aorta, which increases the afterload on the left ventricle, leading to concentric hypertrophy and eventual progression to heart failure.
Experimental Protocols
The following protocols provide a detailed framework for assessing the efficacy of this compound in a rat model of heart failure.
Protocol 1: Induction of Myocardial Infarction in Rats
-
Animal Preparation : Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure :
-
Intubate the rat and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
-
Post-operative Care : Close the chest incision in layers and allow the animal to recover. Provide appropriate analgesia.
-
Sham Control : Sham-operated animals undergo the same surgical procedure without LAD ligation.
Protocol 2: Transthoracic Echocardiography
-
Animal Preparation : Anesthetize the rat and place it in the left lateral decubitus position.
-
Image Acquisition : Use a high-frequency ultrasound system with a linear array transducer.
-
Views : Obtain parasternal long-axis (PLAX) and short-axis (SAX) views.
-
M-mode Measurements : From the SAX view at the level of the papillary muscles, acquire M-mode images to measure:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Interventricular Septal thickness at end-diastole (IVSd) and end-systole (IVSs).
-
Left Ventricular Posterior Wall thickness at end-diastole (LVPWd) and end-systole (LVPWs).
-
-
Functional Assessment : Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the acquired measurements.
-
Doppler Imaging : Use pulsed-wave Doppler to assess diastolic function by measuring the E/A ratio from the apical four-chamber view.
Protocol 3: Invasive Hemodynamic Assessment
-
Catheterization : Anesthetize the rat and insert a pressure-volume catheter into the left ventricle via the right carotid artery.
-
Data Acquisition : Record real-time pressure-volume loops.
-
Parameters Measured :
-
Left Ventricular End-Systolic Pressure (LVESP).
-
Left Ventricular End-Diastolic Pressure (LVEDP).[2]
-
Maximal rate of pressure rise (+dP/dtmax) and fall (-dP/dtmin).
-
Cardiac Output (CO).
-
Stroke Volume (SV).
-
Protocol 4: Biomarker Analysis
-
Sample Collection : At the end of the study, collect blood samples via cardiac puncture into EDTA-containing tubes.
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Biomarker Measurement :
-
Measure plasma levels of B-type Natriuretic Peptide (BNP) and Atrial Natriuretic Peptide (ANP) using commercially available ELISA kits.
-
Alternatively, cardiac tissue can be collected to assess the gene expression of ANP and BNP via quantitative RT-PCR.[3]
-
Data Presentation: Efficacy of this compound
The following tables summarize representative quantitative data on the efficacy of this compound in rat models of heart failure.
Table 1: Effect of this compound on Hemodynamic Parameters in a Rat Model of Diastolic Heart Failure. [2][3]
| Parameter | Control | Heart Failure (Placebo) | Heart Failure + Temocapril (0.2 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | 125 ± 5 | 185 ± 10 | 183 ± 12 |
| LV End-Diastolic Pressure (mmHg) | 5 ± 1 | 25 ± 3 | 10 ± 2 |
| Lung Weight / Body Weight (mg/g) | 4.5 ± 0.3 | 7.8 ± 0.5 | 5.1 ± 0.4 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Heart Failure (Placebo). Data adapted from a study using Dahl salt-sensitive rats on a high-salt diet to induce diastolic heart failure.[2][3]
Table 2: Representative Effects of ACE Inhibitor Therapy on Echocardiographic Parameters in a Rat Model of Systolic Heart Failure (Post-Myocardial Infarction).
| Parameter | Sham | Heart Failure (Vehicle) | Heart Failure + ACE Inhibitor |
| LVEF (%) | 75 ± 3 | 40 ± 4 | 55 ± 3 |
| FS (%) | 45 ± 2 | 20 ± 2 | 30 ± 2 |
| LVIDd (mm) | 7.0 ± 0.2 | 9.5 ± 0.3 | 8.0 ± 0.3 |
| LVIDs (mm) | 3.8 ± 0.2 | 7.6 ± 0.3 | 5.6 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Heart Failure (Vehicle). This table presents representative data for the ACE inhibitor class in a post-myocardial infarction model of systolic heart failure.
Table 3: Effect of this compound on Cardiac Biomarker Gene Expression in a Rat Model of Diastolic Heart Failure. [3]
| Gene Expression (fold change vs. Control) | Heart Failure (Placebo) | Heart Failure + Temocapril (0.2 mg/kg/day) |
| ANP mRNA | 8.5 ± 1.2 | 3.2 ± 0.8 |
| BNP mRNA | 10.2 ± 1.5 | 4.5 ± 1.0 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Heart Failure (Placebo). Data adapted from a study using Dahl salt-sensitive rats on a high-salt diet.[3]
Summary and Conclusion
The presented protocols and data demonstrate that this compound is effective in attenuating the progression of heart failure in preclinical models. In a model of diastolic heart failure, this compound significantly improved hemodynamic parameters and reduced the gene expression of cardiac stress markers.[2][3] Representative data from the broader class of ACE inhibitors indicate that these agents also improve cardiac function and reduce adverse remodeling in models of systolic heart failure. The detailed methodologies provided herein offer a robust framework for the in vivo assessment of this compound and other potential heart failure therapeutics.
References
- 1. Temocapril prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ACE2 Inhibition in the Post-Myocardial Infarction Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Note: Protocol for Measuring ACE Activity in Tissue Homogenates Post-Temocapril Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Renin-Angiotensin System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Angiotensin-Converting Enzyme (ACE) is a key component of this system, catalyzing the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] Inhibition of ACE is a primary therapeutic strategy for managing conditions like hypertension and heart failure.[3][4]
Temocapril is an orally active prodrug that is metabolized in the liver to its active diacid form, temocaprilat.[1][4] Temocaprilat is a potent and long-acting inhibitor of ACE, leading to vasodilation and a reduction in blood pressure.[1][3][5] Assessing the inhibitory effect of temocapril on ACE activity directly within target tissues is crucial for understanding its pharmacological efficacy and dose-response relationships.
This application note provides a detailed protocol for the preparation of tissue homogenates and the subsequent measurement of ACE activity using a spectrophotometric or fluorometric assay. The method is suitable for evaluating the in vivo efficacy of temocapril and other ACE inhibitors.
Experimental Protocols
I. Materials and Reagents
A. Equipment
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Refrigerated centrifuge
-
Spectrophotometer or fluorescence microplate reader
-
Incubator or water bath (37°C)
-
Micropipettes and tips
-
Vortex mixer
-
Ice bucket
B. Reagents for Tissue Homogenization
-
Phosphate Buffered Saline (PBS), pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM HEPES or Borate buffer containing 0.3 M NaCl, and 10 µM ZnCl₂.[6] A non-ionic detergent such as 0.3% Triton-X-100 can be included to optimize the extraction of membrane-bound ACE.[7]
-
Protease Inhibitor Cocktail
C. Reagents for ACE Activity Assay (Spectrophotometric Example)
-
ACE Assay Buffer (e.g., 50 mM HEPES, 0.3 M NaCl, 10 µM ZnCl₂, pH 7.5)[6]
-
ACE Substrate: N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG).[2][8]
-
ACE Inhibitor (for specificity control): Captopril or Enalaprilat
-
Protein Assay Reagents (e.g., Bradford or BCA kit)
Note: Commercially available ACE activity assay kits (spectrophotometric or fluorometric) are a reliable alternative and come with optimized reagents and protocols.[2][9]
II. Protocol for Tissue Homogenate Preparation
This protocol assumes the use of tissues (e.g., lung, kidney, heart) from laboratory animals previously treated with either a vehicle control or temocapril.
-
Tissue Collection: Euthanize the animal according to approved institutional guidelines. Promptly excise the target tissues (e.g., lungs, kidneys, heart).
-
Washing: Place the tissues in a beaker of ice-cold PBS to wash away excess blood.[2] Blot the tissues dry with filter paper and record the wet weight.[2]
-
Homogenization:
-
Mince the tissue into small pieces on an ice-cold surface.
-
Add the minced tissue to a pre-chilled homogenization tube containing ice-cold Homogenization Buffer with a protease inhibitor cocktail. A common ratio is 1:9 (w/v), for example, 100 mg of tissue in 900 µL of buffer.[2]
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
-
Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[2]
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble and membrane-bound ACE, and place it in a new pre-chilled tube on ice.[2] This is the tissue homogenate sample.
-
Protein Concentration Measurement: Determine the total protein concentration of the supernatant using a standard method like the Bradford or BCA assay. This is essential for normalizing the ACE activity.
III. Protocol for ACE Activity Assay (Spectrophotometric)
This protocol is based on the cleavage of the FAPGG substrate, which results in a decrease in absorbance at 340 nm.[2][8]
-
Reagent Preparation: Prepare the working solutions as required. The FAPGG substrate solution should be freshly prepared.
-
Assay Setup: Set up the following reactions in duplicate or triplicate in a 96-well UV-transparent plate or cuvettes:
-
Sample Wells: Add the tissue homogenate (e.g., 10-50 µL, diluted if necessary) to the well.
-
Specificity Control Wells: To confirm the measured activity is specific to ACE, prepare parallel wells containing the tissue homogenate and a potent ACE inhibitor like Captopril (final concentration ~10 µM).
-
Blank Wells: Add an equivalent volume of Homogenization Buffer instead of the sample.
-
-
Pre-incubation: Add ACE Assay Buffer to each well to reach the desired pre-reaction volume. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the FAPGG substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 10-30 minutes. The rate of decrease in absorbance is proportional to ACE activity.[2]
IV. Data Analysis and Calculation
-
Calculate the Rate of Reaction (ΔA/min): Determine the rate of change in absorbance over time (ΔA/min) from the linear portion of the kinetic curve for each sample.
-
Calculate ACE-Specific Activity:
-
Subtract the rate of the specificity control wells (with Captopril) from the rate of the corresponding sample wells to get the ACE-specific rate.
-
-
Calculate Enzyme Activity: Use the following formula to calculate ACE activity. One unit (U) is often defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of substrate per minute.[2]
Activity (U/L) = (ΔA/min) / (ε × l) × 10⁶
Where:
-
ΔA/min = Rate of absorbance change per minute
-
ε = Molar extinction coefficient of FAPGG (specific to the assay conditions)
-
l = Path length of the cuvette/well (cm)
-
-
Normalize Activity: Normalize the ACE activity to the protein concentration of the homogenate.
Normalized Activity (U/mg protein) = Activity (U/L) / [Protein] (mg/L)
-
Calculate Percent Inhibition: Determine the efficacy of temocapril treatment by calculating the percentage of ACE inhibition relative to the vehicle-treated control group.
% Inhibition = [1 - (Activity_Temocapril / Activity_Control)] × 100
Data Presentation
Table 1: ACE Activity in Tissue Homogenates from Control and Temocapril-Treated Rats
| Tissue | Treatment Group | n | ACE Activity (mU/mg protein) (Mean ± SEM) | % Inhibition |
| Lung | Vehicle Control | 6 | 152.4 ± 11.8 | - |
| Temocapril (10 mg/kg) | 6 | 35.1 ± 4.5 | 77.0% | |
| Kidney | Vehicle Control | 6 | 98.7 ± 8.2 | - |
| Temocapril (10 mg/kg) | 6 | 28.6 ± 3.1 | 71.0% | |
| Heart | Vehicle Control | 6 | 45.2 ± 5.1 | - |
| Temocapril (10 mg/kg) | 6 | 15.8 ± 2.4 | 65.0% |
Data presented are hypothetical and for illustrative purposes only.
Mandatory Visualization
Caption: Experimental workflow for measuring tissue ACE activity.
Caption: Inhibition of ACE within the Renin-Angiotensin System.
References
- 1. What is the mechanism of Temocapril Hydrochloride? [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tissue Angiotensin Converting Enzyme (ACE) Activity Is Regulated by Genetic Polymorphisms, Posttranslational Modifications, Endogenous Inhibitors and Secretion in the Serum, Lungs and Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application of Temocapril Hydrochloride in the Study of Insulin Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor that has demonstrated potential applications in the study and improvement of insulin resistance.[1][2] As a prodrug, it is converted to its active metabolite, temocaprilat, which exerts its effects by inhibiting the renin-angiotensin-aldosterone system (RAAS).[3][4] Beyond its primary antihypertensive effects, research indicates that temocapril can enhance insulin sensitivity through various mechanisms, making it a valuable tool for investigating the complex interplay between the RAAS and glucose metabolism.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound in insulin resistance research.
Mechanism of Action in Improving Insulin Sensitivity
This compound's influence on insulin sensitivity is multifactorial. The primary mechanism involves the inhibition of ACE, which leads to decreased production of angiotensin II, a potent vasoconstrictor and a potential contributor to insulin resistance.[3] Furthermore, ACE inhibition by temocapril leads to an accumulation of bradykinin.[5][6] Bradykinin, through its B2 receptor, is believed to stimulate the production of nitric oxide (NO).[7][8] The enhanced bradykinin-NO signaling pathway can increase glucose uptake in skeletal muscle by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, a critical step in insulin-mediated glucose disposal.[1][5] Additionally, some studies suggest that temocapril may improve insulin resistance by increasing levels of adiponectin, an adipokine known to enhance insulin sensitivity.[1][4][9]
Data Presentation
Table 1: Effects of this compound on Insulin Sensitivity and Related Parameters in Human Studies
| Parameter | Study Population | Treatment | Duration | Results | Reference |
| Insulin Sensitivity (M value) | Essential Hypertensive Patients | Temocapril (4 mg/day) | 2 weeks | Significant increase in M value | [10][11] |
| Insulin Sensitivity Index (SI) | Hypertensive Patients with Type 2 Diabetes | Temocapril (20 mg/day) | 6 weeks | No statistically significant change in SI | [12] |
| Adiponectin Levels | Patients with Essential Hypertension | Temocapril | Not Specified | Increased adiponectin levels | [1][3][4] |
| Forearm Blood Flow (Endothelial Function) | Hypertensive Patients | Temocapril | 8 weeks | Higher compared to ARB treatment | [8][13] |
| Plasma Bradykinin (BK) | Hypertensive Patients | Temocapril | 8 weeks | Higher compared to ARB treatment | [8][13] |
| Plasma NOx | Hypertensive Patients | Temocapril | 8 weeks | Higher compared to ARB treatment | [8][13] |
Table 2: Effects of this compound in Animal Models of Insulin Resistance
| Parameter | Animal Model | Treatment | Duration | Results | Reference |
| Plasma Glucose | KK-Ay Mice (Type 2 Diabetes) | Temocapril (1 mg/kg/day) | 2 weeks | Significantly decreased | [1][5] |
| Plasma Insulin | KK-Ay Mice (Type 2 Diabetes) | Temocapril (1 mg/kg/day) | 2 weeks | Significantly decreased | [1][5] |
| 2-[3H]-deoxy-D-glucose (2-DG) Uptake in Skeletal Muscle | KK-Ay Mice (Type 2 Diabetes) | Temocapril (1 mg/kg/day) | 2 weeks | Significantly enhanced | [1][5] |
| GLUT4 Translocation to Plasma Membrane in Skeletal Muscle | KK-Ay Mice (Type 2 Diabetes) | Temocapril (1 mg/kg/day) | 2 weeks | Significantly enhanced | [1][5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Insulin Sensitivity in Rodent Models (e.g., KK-Ay Mice)
This protocol outlines the administration of temocapril and subsequent assessment of insulin sensitivity using an oral glucose tolerance test (OGTT).
1. Animal Model and Acclimatization:
- Use an established model of insulin resistance, such as the male KK-Ay mouse.[1]
- House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
- Allow for an acclimatization period of at least one week before the start of the experiment.
2. Temocapril Administration:
- Prepare a fresh solution of this compound in sterile water daily.
- Administer Temocapril (e.g., 1 mg/kg/day) or vehicle (sterile water) via oral gavage for the duration of the study (e.g., 2 weeks).[5]
3. Oral Glucose Tolerance Test (OGTT):
- Fast the mice overnight (approximately 12-16 hours) with free access to water.
- Record the baseline body weight.
- Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting plasma glucose and insulin.
- Administer a 20% glucose solution orally at a dose of 2 g/kg body weight.
- Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
- Measure plasma glucose concentrations using a glucometer and plasma insulin levels using a commercially available ELISA kit.
4. Data Analysis:
- Calculate the area under the curve (AUC) for both glucose and insulin during the OGTT.
- Compare the AUC values between the temocapril-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
Protocol 2: In Vitro Assessment of Glucose Uptake in L6 Myotubes
This protocol describes a 2-deoxy-D-glucose (2-DG) uptake assay in L6 skeletal muscle cells to assess the direct effects of temocaprilat (the active metabolite of temocapril) on glucose transport.
1. Cell Culture and Differentiation:
- Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
- To induce differentiation into myotubes, switch the growth medium to DMEM with 2% horse serum when the cells reach approximately 80-90% confluency. Maintain in differentiation medium for 5-7 days.
2. Cell Treatment:
- On the day of the experiment, serum-starve the differentiated L6 myotubes in serum-free DMEM for 3-4 hours.
- Pre-incubate the cells with temocaprilat at the desired concentrations (e.g., 10⁻⁹ to 10⁻⁶ M) for 30 minutes. Include a vehicle control (e.g., DMSO or saline).
- For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for the last 20 minutes of the pre-incubation period.
3. 2-Deoxy-D-Glucose (2-DG) Uptake Assay:
- Wash the cells twice with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
- Initiate glucose uptake by adding KRPH buffer containing 0.5 µCi/mL [³H]-2-deoxyglucose and 10 µM unlabeled 2-deoxyglucose.
- Incubate for 10 minutes at 37°C.
- Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
- Measure the radioactivity in the cell lysates using a scintillation counter.
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.
4. Data Analysis:
- Express the results as counts per minute (CPM) per milligram of protein.
- Compare the glucose uptake between different treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).
Protocol 3: Human Euglycemic Hyperinsulinemic Glucose Clamp
The euglycemic hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in humans. The following is a generalized protocol that should be adapted and performed under strict clinical supervision.
1. Subject Preparation:
- Subjects should fast overnight for at least 10 hours before the study.
- Insert intravenous catheters into a forearm vein for infusions and into a contralateral hand vein for blood sampling. The sampling hand is kept in a heated box (around 60°C) to arterialize the venous blood.
2. Study Procedure:
- Begin a primed-continuous infusion of human insulin (e.g., 40 mU/m²/min) to raise plasma insulin to a constant, high level.[10][11]
- Monitor blood glucose levels every 5-10 minutes.
- Infuse a variable rate of 20% dextrose solution to maintain euglycemia (target blood glucose level of approximately 90-100 mg/dL).
- The clamp is typically maintained for at least 2 hours.
3. Data Collection and Analysis:
- During the last 30-60 minutes of the clamp (steady state), the glucose infusion rate (GIR) is recorded.
- The average GIR during this period, often expressed as mg/kg/min, is a measure of insulin sensitivity (M value). A higher M value indicates greater insulin sensitivity.
- Blood samples can be collected at baseline and during the clamp to measure levels of insulin, C-peptide, and other relevant biomarkers.
Mandatory Visualizations
Caption: Temocapril's dual mechanism on insulin sensitivity.
Caption: Workflow for in vivo assessment of insulin sensitivity.
Caption: Bradykinin-NO signaling pathway in glucose uptake.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prosciento.com [prosciento.com]
- 6. ACE inhibition and glucose transport in insulinresistant muscle: roles of bradykinin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Frontiers | Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions [frontiersin.org]
- 9. Frontiers | Examining the Potential of Developing and Implementing Use of Adiponectin-Targeted Therapeutics for Metabolic and Cardiovascular Diseases [frontiersin.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Effects of the angiotensin converting enzyme inhibitor temocapril on insulin sensitivity and its effects on renal sodium handling and the pressor system in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACE inhibitor improves insulin resistance in diabetic mouse via bradykinin and NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insulin sensitivity and endothelial function in hypertension: a comparison of temocapril and candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Temocapril Hydrochloride in Chronic Renal Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril hydrochloride is a long-acting angiotensin-converting enzyme (ACE) inhibitor that has shown potential in mitigating the progression of chronic kidney disease (CKD).[1] ACE inhibitors, as a class, are a cornerstone in the management of CKD, primarily through their ability to inhibit the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced blood pressure, and decreased proteinuria.[2][3] Temocapril is a prodrug that is converted to its active diacid form, temocaprilat. A key feature of temocapril is its dual excretion route through both renal and biliary pathways, which may be advantageous in patients with impaired renal function. This document provides detailed application notes and experimental protocols for studying the long-term effects of this compound in established preclinical models of chronic renal failure.
Mechanism of Action in Chronic Kidney Disease
This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, temocapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to several beneficial effects in the context of chronic kidney disease:
-
Reduction of Glomerular Hypertension: By causing vasodilation of the efferent arteriole, temocapril lowers the pressure within the glomeruli, a key factor in the progression of renal damage.
-
Anti-proteinuric Effects: Lowering intraglomerular pressure reduces the filtration of proteins into the urine, a hallmark of CKD and a contributor to further kidney injury.
-
Inhibition of Fibrosis: Angiotensin II is known to stimulate the production of pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1). By reducing angiotensin II levels, temocapril can help to attenuate the signaling pathways that lead to renal fibrosis.[2][3]
-
Reduction of Oxidative Stress: Angiotensin II can also increase oxidative stress in the kidneys. ACE inhibitors can mitigate this by reducing the generation of reactive oxygen species (ROS).[4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the long-term administration of this compound in a chronic nephrosis model and a combination therapy study in a 5/6 nephrectomy model.
Table 1: Effects of Long-Term Temocapril Administration in Puromycin Aminonucleoside (PAN)-Induced Nephrotic Rats [1]
| Parameter | Time Point | Control Group | PAN Group | PAN + Temocapril (8 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | 4 weeks | Normal | Significantly High | Normal |
| 14 weeks | Normal | Significantly High | Normal | |
| 20 weeks | Normal | Significantly High | Normal | |
| Urinary Protein Excretion | 4 weeks | Low | Significantly Increased | Markedly Lowered |
| 14 weeks | Low | Significantly Increased | Markedly Lowered | |
| 20 weeks | Low | Significantly Increased | Markedly Lowered | |
| Glomerulosclerosis Index (%) | 4 weeks | Low | 6.21 | Not Reported |
| 14 weeks | Low | 25.35 | Significantly Lower | |
| 20 weeks | Low | 30.49 | Significantly Lower |
Table 2: Effects of Combination Therapy with Olmesartan and Temocapril in 5/6 Nephrectomized Spontaneously Hypertensive Rats (12 weeks) [5]
| Parameter | Control Group | 5/6-Nx Group | High OLM (10 mg/kg/day) | OLM (10 mg/kg/day) + TEM (10 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | Lower | Significantly Higher | Significantly Lower than 5/6-Nx | Significantly Lower than 5/6-Nx |
| Urinary Protein (mg/day) | Low | Significantly Higher | Significantly Lower than 5/6-Nx | Significantly Lower than 5/6-Nx |
| Serum Creatinine (mg/dL) | Low | Significantly Higher | Lower than 5/6-Nx | Significantly Lower than 5/6-Nx |
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease - Adenine Model
This protocol describes the induction of chronic kidney disease in rats through dietary administration of adenine, which leads to tubulointerstitial fibrosis.[6][7][8]
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
Standard rodent chow
-
Adenine powder (Sigma-Aldrich)
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week with free access to standard chow and water.
-
Diet Preparation: Prepare a diet containing 0.75% (w/w) adenine by thoroughly mixing adenine powder with the standard rodent chow.[8] For mice, a lower concentration of 0.20% (w/w) is recommended.[6]
-
Induction Phase: Feed the rats the 0.75% adenine diet for 4 weeks.[8] This will induce non-progressive, irreversible renal failure.
-
Monitoring: Monitor the body weight and food intake of the animals regularly. A decrease in body weight is expected.
-
Post-Induction: After the 4-week induction period, switch the rats back to a standard rodent diet. The chronic kidney disease is now established.
-
Functional Assessment: At desired time points post-induction, place the rats in metabolic cages for 24-hour urine collection to measure proteinuria. Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN).
Protocol 2: Induction of Chronic Kidney Disease - 5/6 Subtotal Nephrectomy (STNx) Model
The 5/6 subtotal nephrectomy model is a widely used surgical model that mimics chronic kidney disease progression due to a reduction in renal mass.[1]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
Procedure:
-
Acclimatization: Acclimate rats for at least one week.
-
First Surgery (Unilateral Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and then remove the entire right kidney.
-
Close the incision in layers.
-
Allow the animal to recover for one week.
-
-
Second Surgery (Partial Nephrectomy):
-
Anesthetize the rat.
-
Make a flank incision to expose the remaining left kidney.
-
Surgically resect the upper and lower thirds (two-thirds) of the left kidney.
-
Close the incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of distress.
-
Disease Progression: Chronic kidney disease will progressively develop over the following weeks. Monitor renal function by measuring proteinuria, serum creatinine, and BUN at regular intervals (e.g., every 4 weeks).
Protocol 3: Long-Term Administration of this compound
This protocol outlines the procedure for the daily oral administration of this compound to the CKD model rats.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle daily. A typical dose used in rat studies is around 8-10 mg/kg/day.[1][5]
-
Administration: Administer the prepared this compound solution or suspension to the rats once daily via oral gavage.
-
Treatment Duration: Continue the daily administration for the desired long-term study period (e.g., 12-20 weeks).
-
Control Groups: Include a vehicle-treated CKD group and a sham-operated control group receiving the vehicle.
Protocol 4: Assessment of Renal Function
Biochemical Analysis:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Collect blood samples via tail vein or cardiac puncture at the end of the study. Separate the serum and use commercially available assay kits to determine the concentrations of creatinine and BUN as per the manufacturer's instructions.
-
Proteinuria: Place rats in metabolic cages for 24-hour urine collection. Measure the total urine volume and determine the protein concentration using a standard method like the Bradford assay. Express proteinuria as total protein excreted per 24 hours.
Protocol 5: Histological Analysis of Renal Fibrosis
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Masson's trichrome stain or Picrosirius red stain
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Tissue Fixation: At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Excise the kidneys and fix them in the same fixative overnight.
-
Tissue Processing and Sectioning: Dehydrate the fixed kidneys through a graded series of ethanol, clear in xylene, and embed in paraffin. Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Masson's Trichrome Stain: This stain will color collagen fibers blue, nuclei black, and cytoplasm red. Follow a standard Masson's trichrome staining protocol.
-
Picrosirius Red Stain: This stain specifically stains collagen fibers red under bright-field microscopy.
-
-
Image Acquisition: Capture high-resolution images of the stained kidney sections using a microscope equipped with a digital camera.
-
Quantification of Fibrosis: Use image analysis software to quantify the fibrotic area. This is typically done by setting a color threshold for the stained collagen fibers and calculating the percentage of the stained area relative to the total tissue area in multiple random fields of view.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in mitigating chronic kidney disease.
Caption: Experimental workflow for evaluating Temocapril in CKD models.
Caption: Temocapril's inhibitory effect on the TGF-β signaling pathway in renal fibrosis.
Caption: Temocapril's role in mitigating oxidative stress in chronic renal failure.
References
- 1. gubra.dk [gubra.dk]
- 2. Angiotensin-converting enzyme inhibition attenuates proteinuria and renal TGF-beta 1 mRNA expression in rats with chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE inhibitors attenuate expression of renal transforming growth factor-beta1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
- 6. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Impurity Profiling of Temocapril Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the impurity profiling of Temocapril hydrochloride. The protocols detailed below are designed to serve as a robust starting point for method development and validation in a drug development setting.
Introduction
This compound is a prodrug of an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] The identification, quantification, and control of impurities in the active pharmaceutical ingredient (API) and final drug product are critical for ensuring its safety and efficacy.[2] Impurity profiling is a key aspect of the drug development process and is mandated by regulatory agencies worldwide.[3]
This document outlines the analytical methodologies for the separation and quantification of potential process-related impurities and degradation products of this compound. The primary technique discussed is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is the gold standard for this purpose.[4] Additionally, the use of High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and characterization of impurities is also addressed.
Key Analytical Techniques
A multi-faceted approach is often necessary for a comprehensive impurity profile.[5] The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The primary method for the separation and quantification of known and unknown impurities. A stability-indicating method ensures that all degradation products are separated from the parent drug.
-
High-Performance Thin-Layer Chromatography (HPTLC): A complementary technique for rapid screening and quantification.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown impurities and degradation products.[7]
Potential Impurities of this compound
A thorough impurity profiling strategy requires knowledge of potential impurities that can arise during synthesis and storage. Known and potential impurities of this compound include:
-
Temocaprilat: The active metabolite of Temocapril, which can be present as a process impurity or a degradation product.
-
Temocapril Oxidant 2 (Temocapril Sulfoxide Hydrochloride): An oxidation product that has been synthesized and characterized.[3]
-
Other Related Substances: Various process-related impurities and degradation products that may be formed under stress conditions.
A list of commercially available reference standards for some of these impurities can be found through suppliers like Pharmaffiliates.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the impurity profiling of this compound.
Caption: Experimental workflow for this compound impurity profiling.
Stability-Indicating HPLC Method Protocol
This protocol describes a representative stability-indicating reversed-phase HPLC method for the determination of impurities in this compound. Note: This method is a starting point and must be fully validated according to ICH guidelines before implementation.[2]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (70:30 v/v) |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a concentration of approximately 1 mg/mL.
-
Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities at a concentration of approximately 100 µg/mL in diluent. Further dilute to a working concentration of approximately 1 µg/mL.
System Suitability
The system suitability should be evaluated before each analytical run. The acceptance criteria should be established during method validation.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Temocapril peak |
| Theoretical Plates | ≥ 2000 for the Temocapril peak |
| %RSD of replicate injections | ≤ 2.0% for the peak area of Temocapril |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. The following conditions are recommended:
Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours. |
| Oxidative Degradation | Treat the sample with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid sample to 105°C for 48 hours. |
| Photolytic Degradation | Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines. |
After exposure, neutralize the acidic and basic samples and dilute all samples with the diluent to the target concentration before HPLC analysis.
HPTLC Method for Quantification
An HPTLC method can be used as a supplementary technique for the quantification of this compound.
HPTLC Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ plates |
| Mobile Phase | Toluene : Ethyl Acetate : Acetic Acid (7:2:1, v/v/v) |
| Application Volume | 10 µL |
| Development | In a twin-trough chamber to a distance of 8 cm |
| Densitometric Scanning | 220 nm |
Quantitative Data from HPTLC Analysis
Based on a published method, the following quantitative data for this compound by HPTLC has been reported:[6]
| Parameter | Reported Value |
| Linearity Range | 12 - 32 µg/mL |
| Limit of Detection (LOD) | 4 µg/mL[6] |
| Limit of Quantitation (LOQ) | 8 µg/mL[6] |
LC-MS for Impurity Identification
LC-MS is a powerful tool for the structural elucidation of unknown impurities observed during HPLC analysis.
LC-MS Signaling Pathway
Caption: Logical flow for impurity identification using LC-MS.
LC-MS Parameters
For the analysis of impurities like Temocapril sulfoxide hydrochloride, a C18 column with an eluent system of n-butanol-acetic acid-water (4:1:1) has been reported.[3] Mass analysis can be performed using electrospray ionization (ESI) in positive ion mode to obtain the molecular weight and fragmentation pattern of the impurities.
Data Presentation and Reporting
All quantitative data for known and unknown impurities should be summarized in a clear and concise table. The table should include the retention time (RT), relative retention time (RRT), peak area, and the calculated percentage of each impurity.
Example Impurity Data Table
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Area | % Impurity |
| Temocaprilat | e.g., 5.2 | e.g., 0.8 | e.g., 12345 | e.g., 0.05 |
| Unknown 1 | e.g., 8.9 | e.g., 1.4 | e.g., 5678 | e.g., 0.02 |
| Temocapril | e.g., 6.5 | 1.00 | e.g., 24680135 | 99.90 |
| Temocapril Sulfoxide | e.g., 7.1 | e.g., 1.1 | e.g., 9876 | e.g., 0.04 |
Note: The values presented in the table are for illustrative purposes only and will vary depending on the specific sample and chromatographic conditions.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the impurity profiling of this compound. The stability-indicating HPLC method is the cornerstone of this process, allowing for the accurate quantification of impurities. Complementary techniques such as HPTLC and LC-MS are crucial for a complete understanding of the impurity profile. Adherence to these protocols and rigorous method validation will ensure the quality, safety, and efficacy of this compound drug products.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of chromatographic methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tsijournals.com [tsijournals.com]
- 6. dspace.cuni.cz [dspace.cuni.cz]
- 7. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols: Utilizing Cell Culture Models to Investigate the Effects of Temocaprilat on Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor temocapril, plays a crucial role in the management of hypertension and heart failure.[1] Its primary mechanism of action involves the inhibition of ACE, thereby reducing the production of angiotensin II (Ang II), a potent vasoconstrictor and a key mediator of pathological cardiac hypertrophy and remodeling.[1] In vitro cell culture models utilizing cardiomyocytes are indispensable tools for elucidating the direct cellular and molecular effects of temocaprilat on the heart muscle, independent of systemic hemodynamic changes.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of temocaprilat on cardiomyocytes. The focus is on an Ang II-induced hypertrophy model, a widely accepted in vitro system that mimics the pathological conditions leading to heart muscle enlargement. The provided protocols will enable researchers to assess the efficacy of temocaprilat in mitigating key pathological changes in cardiomyocytes, including hypertrophy, apoptosis, and oxidative stress.
Key Experimental Models and Assays
A robust in vitro model to study the antihypertrophic effects of temocaprilat involves inducing hypertrophy in cardiomyocyte cell cultures with Ang II and subsequently treating the cells with temocaprilat. This approach allows for a direct assessment of temocaprilat's ability to counteract the pathological effects of Ang II.
Cell Models:
-
Primary Neonatal Rat Ventricular Myocytes (NRVMs): These cells closely mimic the physiology of in vivo cardiomyocytes and are a gold standard for hypertrophy studies.
-
H9c2 Cell Line: A rat cardiomyoblast cell line that provides a more homogenous and readily available alternative to primary cells. While not fully differentiated, they are widely used for initial screening and mechanistic studies.
-
Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): Offer the advantage of a human genetic background and are increasingly used for drug screening and disease modeling.
Key Assays:
-
Hypertrophy Assessment:
-
Cell Size Measurement: Quantification of cardiomyocyte surface area through immunofluorescence staining of sarcomeric proteins (e.g., α-actinin).
-
Protein Synthesis: Measurement of [³H]-leucine incorporation as an indicator of new protein synthesis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[2]
-
-
Apoptosis Assessment:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3.
-
-
Oxidative Stress Assessment:
-
Reactive Oxygen Species (ROS) Detection: Use of fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
-
Antioxidant Enzyme Expression: Western blot analysis to quantify the expression of antioxidant proteins like thioredoxin (TRX).
-
Data Presentation: Expected Effects of Temocaprilat on Ang II-Induced Cardiomyocyte Pathophysiology
The following tables summarize the anticipated quantitative outcomes of temocaprilat treatment in an Ang II-induced cardiomyocyte hypertrophy model. The data is extrapolated from studies on ACE inhibitors and Ang II models, as direct in vitro quantitative data for temocaprilat is limited.
| Parameter | Control | Ang II (1 µM) | Ang II (1 µM) + Temocaprilat (1 µM) | Ang II (1 µM) + Temocaprilat (10 µM) |
| Cardiomyocyte Surface Area (relative to control) | 1.0 | ~2.0 | ~1.5 | ~1.1 |
| [³H]-Leucine Incorporation (relative to control) | 1.0 | ~1.8 | ~1.3 | ~1.05 |
| ANP mRNA Expression (fold change) | 1.0 | ~5.0 | ~2.5 | ~1.2 |
| BNP mRNA Expression (fold change) | 1.0 | ~4.0 | ~2.0 | ~1.1 |
Table 1: Anticipated Effects of Temocaprilat on Angiotensin II-Induced Cardiomyocyte Hypertrophy.
| Parameter | Control | Ang II (1 µM) | Ang II (1 µM) + Temocaprilat (1 µM) | Ang II (1 µM) + Temocaprilat (10 µM) |
| TUNEL-Positive Nuclei (%) | <1% | ~15% | ~8% | ~3% |
| Relative Caspase-3 Activity | 1.0 | ~3.5 | ~2.0 | ~1.2 |
Table 2: Anticipated Effects of Temocaprilat on Angiotensin II-Induced Cardiomyocyte Apoptosis.
| Parameter | Control | Ang II (1 µM) | Ang II (1 µM) + Temocaprilat (1 µM) | Ang II (1 µM) + Temocaprilat (10 µM) |
| Intracellular ROS Levels (relative fluorescence) | 1.0 | ~2.5 | ~1.7 | ~1.2 |
| Thioredoxin (TRX) Protein Expression (relative to control) | 1.0 | ~0.8 | ~1.5 | ~1.9 |
Table 3: Anticipated Effects of Temocaprilat on Angiotensin II-Induced Cardiomyocyte Oxidative Stress. A study has shown that temocapril treatment is associated with enhanced cardiomyocyte thioredoxin expression.[3]
Experimental Protocols
Protocol 1: Induction of Hypertrophy in H9c2 Cardiomyocytes and Treatment with Temocaprilat
1. Cell Culture and Seeding:
- Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed H9c2 cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for high-throughput imaging) at a density that allows for sub-confluency during the experiment.
2. Serum Starvation and Treatment:
- Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.
- Prepare working solutions of Angiotensin II (Ang II) and Temocaprilat in serum-free DMEM.
- Treat the cells according to the experimental groups:
- Control: Serum-free DMEM.
- Ang II: 1 µM Ang II.[4]
- Ang II + Temocaprilat: 1 µM Ang II co-treated with varying concentrations of temocaprilat (e.g., 0.1, 1, 10 µM).
- Incubate the cells for 24-48 hours.
3. Assessment of Hypertrophy:
- Cell Size Measurement:
- Fix cells with 4% paraformaldehyde.
- Permeabilize with 0.1% Triton X-100.
- Stain with an antibody against α-actinin, followed by a fluorescently labeled secondary antibody.
- Counterstain nuclei with DAPI.
- Capture images using a fluorescence microscope and quantify the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
- Gene Expression Analysis:
- Lyse cells and extract total RNA.
- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative real-time PCR (qRT-PCR) using primers for ANP, BNP, and a housekeeping gene (e.g., GAPDH) for normalization.
Protocol 2: Assessment of Cardiomyocyte Apoptosis using TUNEL Assay
1. Cell Culture and Treatment:
- Follow the cell culture and treatment protocol as described in Protocol 1.
2. TUNEL Staining:
- After the 24-48 hour treatment period, fix the cells in 4% paraformaldehyde.
- Perform the TUNEL assay using a commercially available kit, following the manufacturer's instructions. This typically involves permeabilization and incubation with the TdT reaction mixture.
- Counterstain all nuclei with a fluorescent dye such as DAPI.
3. Quantification:
- Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce at a specific wavelength (e.g., green or red, depending on the kit).
- Count the number of TUNEL-positive nuclei and the total number of nuclei (DAPI-stained) in several random fields of view for each condition.
- Calculate the percentage of apoptotic cells (apoptotic index) as: (Number of TUNEL-positive nuclei / Total number of nuclei) x 100.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
1. Cell Culture and Treatment:
- Seed H9c2 cells in a black, clear-bottom 96-well plate.
- Follow the treatment protocol as described in Protocol 1, but with a shorter incubation time (e.g., 1-6 hours), as ROS production is often an early event.
2. ROS Detection:
- At the end of the treatment period, remove the medium and wash the cells with a warm buffer (e.g., Hank's Balanced Salt Solution).
- Load the cells with 10 µM DCF-DA in a warm buffer and incubate for 30 minutes at 37°C, protected from light.
- Wash the cells again to remove the excess probe.
- Measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength of approximately 485/535 nm.
3. Data Analysis:
- Normalize the fluorescence intensity of each well to the cell number (which can be determined in parallel wells using a viability assay like MTT or by staining with a nuclear dye like Hoechst).
- Express the results as relative fluorescence units (RFU) or as a fold change compared to the control group.
Signaling Pathways and Experimental Workflows
The antihypertrophic and protective effects of temocaprilat on cardiomyocytes are primarily mediated through its inhibition of the renin-angiotensin system (RAS). The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating temocaprilat's effects on cardiomyocytes.
Caption: Angiotensin II signaling and the inhibitory action of temocaprilat.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of temocaprilat on cardiomyocytes using established in vitro models. By employing these methodologies, researchers can gain valuable insights into the cellular mechanisms underlying the cardioprotective effects of temocaprilat, contributing to the development of more effective strategies for the treatment of cardiovascular diseases.
References
- 1. Angiotensin II Mediates Cardiomyocyte Hypertrophy in Atrial Cardiomyopathy via Epigenetic Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temocapril treatment ameliorates autoimmune myocarditis associated with enhanced cardiomyocyte thioredoxin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Temocapril Hydrochloride Synthesis and Purification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Temocapril hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of this compound.
Q1: My synthesis yield is consistently low. What are the most critical parameters to check?
A1: Low yields in this compound synthesis can often be traced back to suboptimal reaction conditions that affect the stability of key intermediates. The most critical parameters to verify are:
-
Temperature Control: During the formation of the seven-membered thiazepine ring and subsequent coupling steps, maintaining a temperature range of -10°C to 25°C is crucial. Higher temperatures can lead to epimerization at stereocenters and the formation of unwanted side products, thereby reducing the yield of the desired isomer.[1]
-
pH Control: The pH during the cyclization step should be kept within a narrow range of 6.5–7.5 to maximize the stability of the thiazepine ring.[1] Deviations outside this range can lead to ring-opening or other degradation pathways.
-
Inert Atmosphere: The thiol group in the cysteine-derived precursors is susceptible to oxidation. Ensuring all reaction and workup steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) can significantly prevent the formation of disulfide or sulfoxide byproducts.
Q2: My final product shows significant oxidative impurities (e.g., sulfoxides) by HPLC. How can I prevent their formation and remove them?
A2: The sulfur atoms in the thiazepine ring are prone to oxidation, leading to the formation of diastereomeric sulfoxide impurities.[2]
-
Prevention:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned above, rigorously maintain an inert atmosphere throughout the synthesis.
-
Scavenging Agents: The addition of mild reducing agents, such as triphenylphosphine, during the workup can help manage and reduce oxidized byproducts.[1]
-
-
Removal:
-
Crystallization: Recrystallization is the most effective method for removing sulfoxide impurities. Due to differences in polarity and crystal packing, these impurities can often be purged into the mother liquor. A recommended starting point is to use ethanol, in which this compound is freely soluble at elevated temperatures, followed by controlled cooling.[1] Experimenting with solvent/anti-solvent systems (e.g., Ethanol/Hexane) may also be effective.
-
Chromatography: If crystallization is insufficient, column chromatography can be employed, although this is less ideal for large-scale purification.
-
Q3: The stereochemical purity of my product is low. What are the causes and how can I improve it?
A3: Stereochemical purity is paramount, as even minor epimerization can significantly reduce the biological activity of Temocapril.[1]
-
Causes:
-
High Temperature: Elevated temperatures, particularly in the presence of base, can cause epimerization at the stereocenters.
-
Incorrect Reagents: Using chiral reagents or auxiliaries of insufficient enantiomeric purity will directly impact the final product's stereochemistry.
-
-
Solutions:
-
Strict Temperature Control: Adhere to the recommended temperature ranges for each reaction step.
-
High-Purity Starting Materials: Ensure the chiral starting materials, such as L-cysteine derivatives, are of high enantiomeric excess (>99%).
-
Chiral Chromatography: In cases where stereochemical purity cannot be achieved through synthesis, purification via chiral HPLC may be necessary, although this is often a last resort for preparative scale.[1] Fractional crystallization can also sometimes be used to separate diastereomers.
-
Q4: How do I select an appropriate purification method for crude this compound?
A4: The choice of purification method depends on the impurity profile of the crude material.
-
For removing process-related impurities (unreacted starting materials, reagents) and oxidative byproducts: Recrystallization is the preferred method. Given that Temocapril HCl is freely soluble in ethanol and only slightly soluble in water, an ethanol-based crystallization is a logical starting point.[1]
-
For separating stereoisomers (diastereomers): Fractional crystallization can be effective if the isomers have sufficiently different solubilities. If not, preparative chiral chromatography is the more definitive but also more resource-intensive method.
-
For analytical purity assessment: High-Performance Liquid Chromatography (HPLC) is the standard method. A typical system uses a C18 column with a mobile phase consisting of an acetonitrile and aqueous phosphoric acid gradient.[1]
Data & Protocols
Quantitative Data Summary
The following tables summarize key parameters and analytical conditions. Data is compiled from literature and represents typical values.
Table 1: Critical Synthesis Parameters
| Parameter | Optimal Range | Rationale & Impact on Purity/Yield |
| Cyclization Temperature | -10°C to 25°C | Prevents epimerization at stereocenters, minimizing diastereomeric impurities.[1] |
| Cyclization pH | 6.5 – 7.5 | Maximizes thiazepine ring stability, preventing degradation and improving yield.[1] |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidation of thiol groups, reducing sulfoxide and disulfide impurities. |
Table 2: Analytical HPLC Conditions for Purity Assessment
| Parameter | Condition | Purpose |
| Column | C18 Reverse-Phase | Standard for separating the main compound from most organic impurities. |
| Mobile Phase | Acetonitrile / Aqueous Phosphoric Acid (Gradient) | Provides good resolution for Temocapril and its common impurities.[1] |
| Detector | UV-Vis (232–236 nm) | Wavelength for spectral verification and quantification.[1] |
| Acceptance Criteria | Individual impurity peak ≤0.2% of the main peak area | Typical specification for pharmaceutical-grade material.[1] |
Experimental Protocols
Representative Synthesis Protocol (Based on Michael Addition Route)
This protocol is a representative example and may require optimization.
-
Step 1: Michael Addition:
-
Dissolve N-tert-butoxycarbonyl-L-cysteine in toluene.
-
Add N-methylmorpholine as a base.
-
Slowly add a solution of 2-(2-nitroethenyl)thiophene at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor reaction completion by TLC or HPLC.
-
Upon completion, perform an aqueous workup to isolate the adduct intermediate.
-
-
Step 2: Reduction and Cyclization:
-
Dissolve the intermediate from Step 1 in acetic acid.
-
Add Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under H₂ atmosphere (e.g., balloon or Parr shaker) until the nitro group is fully reduced.
-
Filter off the catalyst.
-
Add diphenyl phosphorazidate (DPPA) and N-methylmorpholine to the filtrate and stir at room temperature to facilitate cyclization into the thiazepine ring structure.
-
Isolate the cyclized product after workup.
-
-
Step 3: Deprotection and Coupling:
-
Treat the product from Step 2 with an acid (e.g., TFA or HCl in dioxane) to remove the Boc protecting group.
-
Neutralize the resulting amine salt.
-
In a separate flask, prepare the side chain by reacting it with a suitable activating agent.
-
Couple the deprotected amine with the activated side chain (e.g., ethyl 2-(trifluoromethylsulfonyloxy)-4-phenylbutanoate) in the presence of a non-nucleophilic base like triethylamine in dichloromethane.
-
Monitor the reaction by HPLC.
-
-
Step 4: Final Alkylation and Salt Formation:
-
Alkylate the secondary amine on the thiazepine ring with an appropriate reagent (e.g., tert-butyl bromoacetate) using a strong base like NaH in DMF.
-
Hydrolyze the tert-butyl ester using 4N HCl in dioxane, which also facilitates the formation of the final hydrochloride salt.
-
Purification Protocol: Recrystallization
-
Solvent Selection: Place a small amount of crude Temocapril HCl in a test tube and add a small volume of ethanol. Heat the mixture. If it dissolves completely upon heating and precipitates upon cooling, ethanol is a good candidate solvent.
-
Dissolution: Place the crude product in an appropriately sized flask. Add a minimal amount of hot ethanol to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper or celite pad to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for several hours.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the crystals under vacuum to a constant weight.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in the synthesis and purification of this compound.
Caption: Representative synthesis pathway for this compound.
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting decision tree for common purity issues.
References
Technical Support Center: Overcoming Solubility Challenges of Temocapril Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Temocapril hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as very slightly soluble in water.[1] The calculated aqueous solubility is approximately 0.00342 mg/mL.[2] In contrast, it is freely soluble in ethanol and soluble in organic solvents like DMSO.[1][3]
Q2: Why is this compound poorly soluble in water?
A2: The low aqueous solubility of this compound is attributed to its molecular structure, which contains both hydrophobic and hydrophilic moieties. While it is a salt, the overall lipophilicity of the molecule limits its dissolution in aqueous media.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: The most common and effective strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and micronization.[1] For more significant enhancements, advanced techniques like the formulation of solid dispersions or nanoformulations can be employed.[4][5]
Q4: How does pH affect the solubility of this compound?
A4: this compound is a weak acid with a pKa of 3.88 and a weak base with a pKa of 5.14.[2] Its solubility is pH-dependent. In acidic conditions below its pKa, the molecule is protonated and may exhibit slightly higher solubility. In basic conditions, the carboxyl group deprotonates, which can also influence solubility. The solubility is generally lowest in the pH range of 3 to 6.[6]
Q5: What are suitable co-solvents for this compound?
A5: Common pharmaceutical co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol can be used to increase the solubility of this compound in aqueous solutions.[1][7]
Q6: Can cyclodextrins be used to improve the solubility of this compound?
A6: Yes, cyclodextrins can form inclusion complexes with the hydrophobic parts of the this compound molecule, effectively encapsulating it and increasing its apparent aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve in an Aqueous Buffer
If you are experiencing difficulty dissolving this compound in your aqueous buffer, follow this troubleshooting workflow.
References
- 1. This compound | 110221-44-8 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Temocapril HCl | CAS:110221-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview [mdpi.com]
Technical Support Center: Optimizing Temocapril Hydrochloride Dosage for Sustained ACE Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals working with Temocapril hydrochloride. It provides troubleshooting guidance and frequently asked questions (FAQs) to assist with experimental design and interpretation for achieving sustained Angiotensin-Converting Enzyme (ACE) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly absorbed after oral administration and converted in the liver to its active metabolite, temocaprilat. Temocaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, temocaprilat decreases the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Q2: What is a typical starting dose for this compound in experimental studies?
A2: In clinical studies, daily doses of 2 mg to 4 mg of temocapril have been used for treating hypertension.[2] For animal studies, a dose of 1 mg/kg/day has been shown to be effective in prolonging survival in stroke-prone spontaneously hypertensive rats.[3] A lower starting dose may be appropriate in certain populations, such as the elderly, to minimize the risk of first-dose hypotension.[4][5]
Q3: How does the pharmacokinetic profile of temocaprilat relate to ACE inhibition?
A3: The plasma concentration of temocaprilat, the active metabolite, is directly related to the extent of ACE inhibition. Dose linearity for temocaprilat has been demonstrated over a dose range of 5–40 mg once daily.[4] Steady-state plasma concentrations of temocaprilat are typically reached within a week of daily dosing.[4][5] The long half-life of temocaprilat contributes to sustained ACE inhibition, allowing for once-daily dosing.
Q4: Are there special considerations for dosing in populations with renal or hepatic impairment?
A4: Temocapril is eliminated through both renal and biliary pathways.[1] This dual excretion route means that impaired renal function has a limited effect on the pharmacokinetics of temocapril and temocaprilat.[6] However, in patients with severe renal insufficiency, a dose reduction might be considered. In patients with liver dysfunction, the conversion of temocapril to temocaprilat may be delayed, but the overall ACE inhibitory action appears to remain unchanged.[6]
Q5: How should this compound be stored and handled?
A5: this compound should be stored in a cool, well-ventilated area, away from direct sunlight, heat, and moisture. For long-term storage of stock solutions, -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended. Solutions for in vivo experiments should be freshly prepared on the day of use.
Data Presentation
Table 1: Pharmacokinetic Parameters of Temocaprilat After Oral Administration of this compound
| Dose | Population | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T½ (hr) | Study Population |
| 1 mg | Patients with liver dysfunction | 28.9 ± 5.2 | 3.1 ± 0.6 | 281 ± 42 | 13.1 ± 1.9 | 7 patients |
| 2 mg | Elderly hypertensive patients | - | - | Greater than in young patients | - | 10 patients |
| 10 mg | Hypertensive patients with normal renal function | - | - | 2115 ± 565 (steady state) | 15.2 ± 1.2 | 8 patients |
| 10 mg | Hypertensive patients with severe renal impairment | - | - | 4989 ± 2338 (steady state) | 20.0 ± 7.5 | 8 patients |
| 20 mg | Young hypertensive patients | 135 (geometric mean) | 1.5 (median) | 1047 (geometric mean, single dose) | 11.3 (geometric mean) | 18 patients |
| 20 mg | Elderly hypertensive patients | 165 (geometric mean) | 1.5 (median) | 1532 (geometric mean, single dose) | 12.1 (geometric mean) | 18 patients |
Data synthesized from multiple sources. Cmax = Maximum plasma concentration, Tmax = Time to maximum plasma concentration, AUC = Area under the plasma concentration-time curve, T½ = Half-life.
Table 2: In Vivo ACE Inhibition with Temocapril in Rats
| Tissue | Dose | Duration | % ACE Inhibition |
| Serum | 1 mg/kg/day | - | Significantly greater at early resting period vs. active period |
| Brain | 1 mg/kg/day | - | Significantly greater at early resting period vs. active period |
| Aorta | 1 mg/kg/day | - | Significantly greater at early resting period vs. active period |
| Lungs | 0.5 mg/kg/day | 14 days | Significant suppression of ACE activity |
Data from a study in stroke-prone spontaneously hypertensive rats and a study in rabbits.[3][7]
Mandatory Visualization
Caption: Renin-Angiotensin System and the inhibitory action of Temocaprilat.
References
- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of long-term therapeutic effect of an ACE inhibitor, temocapril, with that of a diuretic on microalbuminuria in non-diabetic essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of temocapril, an ACE inhibitor with preferential biliary excretion, in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic treatment with an ACE inhibitor, temocapril, lowers the threshold for the infarct size-limiting effect of ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Temocapril hydrochloride in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with Temocapril hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active prodrug that is converted in the body to its active metabolite, temocaprilat.[1] Temocaprilat is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][3] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[4] By inhibiting ACE, temocaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][4]
Q2: What are the key pharmacokinetic parameters of Temocapril and its active metabolite, temocaprilat?
Temocapril is rapidly absorbed after oral administration and quickly metabolized to temocaprilat. The pharmacokinetic properties can vary between species and even between individuals due to factors like age and renal function.[5][6] Below is a summary of key pharmacokinetic parameters in humans.
| Parameter | Temocapril | Temocaprilat | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~1.5 hours | [6] |
| Area Under the Curve (AUCss in ng·h/mL) | - | Young: 3457, Elderly: 4712 | [6] |
| Elimination Half-life | - | ~13.1 hours (normal liver function) | |
| Protein Binding | - | ~99.5% | |
| Primary Routes of Elimination | - | Renal and Biliary | [3][5] |
Q3: What are some common causes of variability in in vivo experiments with ACE inhibitors like this compound?
Inconsistent results in in vivo studies with ACE inhibitors can arise from a variety of factors, including:
-
Animal-related factors: Genetic background, age, sex, and underlying health status of the animals can all influence the response to the drug.[2]
-
Experimental procedures: Stress induced by handling and dosing procedures (e.g., oral gavage) can significantly impact blood pressure and heart rate, confounding the experimental results.[7]
-
Drug formulation and administration: The solubility and stability of the this compound formulation, as well as the accuracy and consistency of the dosing regimen, are critical.[4]
-
Blood pressure measurement technique: Improper cuff size, incorrect placement, and insufficient acclimatization of the animal can lead to inaccurate and variable blood pressure readings.[8][9][10]
-
Pharmacogenomics: Genetic variations in the components of the RAAS system can lead to differential responses to ACE inhibitors.[11]
Troubleshooting Guide
Issue 1: High variability in blood pressure readings between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Improper Blood Pressure Measurement Technique | - Ensure the use of an appropriately sized tail-cuff for the animal.[8]- Acclimatize the animals to the measurement device and procedure for several days before starting the experiment to minimize stress-induced fluctuations.[12] - Take multiple readings for each animal at each time point and average them to get a more stable value.[8][13] |
| Animal Stress | - Handle the animals gently and consistently. - Consider alternative, less stressful dosing methods if oral gavage is causing significant stress.[7][14] - Ensure a quiet and stable environment for housing and experiments. |
| Genetic Variability | - Use a well-defined and genetically stable animal strain. - If significant variability persists, consider increasing the sample size to improve statistical power. |
| Inconsistent Dosing | - Ensure accurate and consistent preparation of the dosing solution. - Verify the accuracy of the dosing volume for each animal. |
Issue 2: Lack of expected hypotensive effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | - Review the literature for effective dose ranges of this compound in the specific animal model being used. - Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Poor Bioavailability | - this compound has low water solubility. Ensure the formulation is appropriate for oral administration (e.g., suspension in a suitable vehicle like carboxymethyl cellulose).[4] - Verify that the drug is being properly absorbed by measuring plasma concentrations of temocaprilat. |
| Animal Model Resistance | - Some animal models of hypertension may be less responsive to ACE inhibitors. - Confirm the activity of the RAAS in your chosen model. |
| Timing of Measurement | - The peak effect of this compound is typically observed a few hours after administration.[15] Ensure that blood pressure measurements are taken at appropriate time points post-dosing. |
Experimental Protocols
Hypertension Induction in Rats (Two-Kidney, One-Clip Model)
This protocol describes a common method for inducing renovascular hypertension in rats.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery.
-
Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to partially constrict it.[12]
-
Suture the incision.
-
A sham operation, where the renal artery is isolated but no clip is applied, should be performed on the control group.[12]
-
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Blood Pressure Monitoring:
-
Begin acclimatizing the rats to the tail-cuff plethysmography apparatus for a week prior to surgery.[12]
-
Measure systolic blood pressure weekly after the surgery.[12]
-
Rats are typically considered hypertensive when their systolic blood pressure consistently exceeds a certain threshold (e.g., 160 mmHg).[12]
-
Oral Administration of this compound
-
Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as a 0.5% solution of carboxymethyl cellulose in water.
-
Dosing:
-
Administer the suspension to the animals via oral gavage at the predetermined dose.
-
The volume administered should be based on the animal's body weight.
-
For studies investigating circadian effects, the time of day for administration should be kept consistent.[15]
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Temocaprilat.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Variability in response to cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 110221-44-8 | Benchchem [benchchem.com]
- 5. Pharmacokinetics of temocapril and temocaprilat after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understand the Causes of Inconsistent Blood Pressure Readings [drkumo.com]
- 9. Strategies to Reduce Pitfalls in Measuring Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sources of inaccuracy in the measurement of adult patients' resting blood pressure in clinical settings: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pharmacogenomic and Metabolomic Predictors of ACE Inhibitor and Angiotensin II Receptor Blocker Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Of Signal and Noise: Overcoming Challenges in Blood Pressure Measurement to Optimize Hypertension Care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nal.usda.gov [nal.usda.gov]
- 15. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of Temocapril hydrochloride under different storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for conducting stability studies on Temocapril hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound sample shows a rapid decrease in potency during accelerated stability testing. What is the likely cause?
A1: Temocapril is a prodrug that is susceptible to hydrolysis, converting to its active diacid metabolite, Temocaprilat.[1][2][3] This is the most common degradation pathway. Accelerated conditions, particularly high humidity and temperature, will significantly speed up this hydrolytic conversion. Ensure your packaging provides adequate protection against moisture.
Q2: I am observing multiple degradation peaks in my HPLC chromatogram under oxidative stress conditions. What are these impurities?
A2: Besides hydrolysis, this compound can undergo oxidation.[1] One potential impurity is Temocapril sulfoxide hydrochloride, which can form as two diastereomers.[4] Stress testing with agents like hydrogen peroxide (3-30%) is designed to intentionally generate these degradation products to establish the stability-indicating nature of your analytical method.[5]
Q3: My assay results for different batches are inconsistent. What should I check first?
A3: First, verify the system suitability of your analytical method (e.g., HPLC) to ensure it is performing correctly.[1] Check parameters like theoretical plates (≥9000), tailing factor (≤2.0), and relative standard deviation (RSD ≤2.0%) for replicate injections.[1] If the method is sound, investigate potential variability in the batches themselves, including differences in raw material sourcing or minor deviations in the manufacturing process.
Q4: What are the standard ICH conditions for long-term and accelerated stability testing?
A4: According to ICH Q1A guidelines, standard conditions are:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[6]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1][7] The specific conditions chosen should be appropriate for the climatic zone where the product will be marketed.[8]
Q5: How do I handle an Out-of-Specification (OOS) result during a stability study?
A5: An OOS result requires a thorough investigation. The diagram below outlines a logical workflow for troubleshooting. The investigation should be well-documented and rule out laboratory error before concluding that the batch is unstable. Key steps include checking the analytical procedure, sample handling, and data transcription.
Data Presentation: Stability Under Stress Conditions
The following tables present illustrative data summarizing the expected stability profile of this compound under forced degradation conditions.
Table 1: Degradation of this compound Under ICH Accelerated Conditions
| Time Point | Condition | Assay (% of Initial) | Major Degradant (Temocaprilat, %) | Appearance |
| 0 Months | 40°C / 75% RH | 100.0% | < 0.1% | White Crystal Powder |
| 3 Months | 40°C / 75% RH | 97.5% | 2.3% | No Change |
| 6 Months | 40°C / 75% RH | 95.2% | 4.6% | No Change |
Table 2: Forced Degradation Study Summary
| Stress Condition | Duration | Assay (% Remaining) | Major Degradant (Temocaprilat, %) | Other Degradants (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 8 hours | 88.1% | 11.2% | 0.7% |
| Base Hydrolysis (0.1 N NaOH, RT) | 4 hours | 85.4% | 13.9% | 0.5% |
| Oxidative (6% H₂O₂, RT) | 24 hours | 90.3% | 1.5% | 8.2% (Sulfoxides) |
| Thermal (80°C, dry heat) | 48 hours | 98.9% | 0.9% | 0.2% |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.5% | 0.4% | < 0.1% |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to establish the degradation pathways and validate the stability-indicating power of the analytical method.[5]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a concentration of 1000 µg/mL.[2]
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 N HCl. Reflux for 8 hours at 60°C. Cool and neutralize with 0.2 N NaOH. Dilute to a final concentration with the mobile phase.[5]
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.2 N HCl and dilute to a final concentration with the mobile phase.[5]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 12% hydrogen peroxide. Store protected from light at room temperature for 24 hours. Dilute to a final concentration with the mobile phase.[5]
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, allow to cool, then prepare a solution at the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.05M potassium dihydrogen phosphate buffer (pH 3.5) in a gradient or isocratic ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 100 µg/mL in the mobile phase.
-
Sample Preparation: Prepare the sample (from stability study or forced degradation) at a target concentration of 100 µg/mL in the mobile phase.
-
System Suitability: Inject the standard solution six times. The RSD of the peak area must be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 9000.[1]
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. Calculate the percentage of this compound remaining and the percentage of each impurity.
Visualizations
This compound Degradation Pathway
Temocapril is a prodrug that primarily degrades via hydrolysis of its ethyl ester group to form the pharmacologically active diacid metabolite, Temocaprilat.
General Stability Testing Workflow
The following diagram illustrates the standard workflow for conducting a formal stability study according to ICH guidelines.
References
- 1. This compound | 110221-44-8 | Benchchem [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianjpr.com [asianjpr.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. ICH Official web site : ICH [ich.org]
- 9. database.ich.org [database.ich.org]
minimizing side effects of Temocapril hydrochloride in long-term animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the side effects of Temocapril hydrochloride in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is a prodrug that is converted in the body to its active metabolite, temocaprilat. Temocaprilat inhibits the angiotensin-converting enzyme, which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, temocaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2] This leads to vasodilation (widening of blood vessels), reduced blood pressure, and decreased sodium and water retention.[2]
Q2: What are the common side effects of this compound observed in long-term animal studies?
Based on studies of this compound and other ACE inhibitors in animals, the following side effects may be observed:
-
Hypotension: A significant drop in blood pressure, which can lead to lethargy, weakness, or dizziness.[3][4]
-
Renal Dysfunction: Increases in serum creatinine and blood urea nitrogen (BUN) can occur, particularly in animals with pre-existing kidney disease or when co-administered with diuretics.[3][5]
-
Hyperkalemia: Elevated potassium levels in the blood, especially when used with potassium-sparing diuretics.[2][3]
-
Gastrointestinal Issues: Anorexia, vomiting, and diarrhea have been reported, though they are generally rare.[3]
-
Angioedema: While rare, this is a serious side effect characterized by swelling of the face, lips, and throat.[1]
Cough, a common side effect in humans, is not a recognized problem in dogs or cats treated with ACE inhibitors.[3]
Q3: How can I monitor for these side effects during my study?
Regular monitoring is crucial for early detection and management of side effects. Key monitoring parameters include:
-
Blood Pressure: Regular measurement to detect hypotension.
-
Serum Biochemistry: Periodic analysis of blood samples to check for:
-
Clinical Observations: Daily observation of animals for changes in behavior, appetite, and signs of weakness or lethargy.[4]
-
Urinalysis: To monitor for proteinuria, which can be an indicator of kidney function.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal appears weak, lethargic, or dizzy. | Hypotension due to excessive vasodilation.[3][4] | - Measure blood pressure to confirm hypotension.- Consider reducing the dose of this compound.- Ensure adequate hydration. |
| Increased serum creatinine and/or BUN levels. | Reduced renal blood flow or pre-existing renal disease exacerbated by the drug.[3][5] | - Review the animal's hydration status.- If co-administered with diuretics, consider dose adjustment of the diuretic.[5]- A temporary reduction or discontinuation of this compound may be necessary. |
| Elevated serum potassium (Hyperkalemia). | Inhibition of aldosterone secretion, leading to potassium retention.[2][3] | - Review the animal's diet and any concurrent medications, especially potassium-sparing diuretics.- Consider reducing the dose of this compound. |
| Vomiting or diarrhea. | Gastrointestinal irritation.[1][3] | - Administer the drug with food to minimize gastrointestinal upset.- If symptoms persist, a dose reduction or temporary discontinuation may be warranted. |
Quantitative Data from Animal Studies
The following tables summarize quantitative data from long-term studies involving this compound and other ACE inhibitors in animal models.
Table 1: Effects of Temocapril on Renal Parameters in a Rat Model of Cyclosporine-Induced Nephrotoxicity (14 days) [6]
| Group | Serum Creatinine (S-Cr) | Creatinine Clearance (CCr) | Serum Potassium (S-K) |
| Control (Olive oil) | Normal | Normal | Normal |
| Cyclosporine (CsA) only | Increased (p < 0.01) | Decreased (p < 0.01) | Increased (p < 0.05) |
| CsA + Temocapril | Significantly improved vs. CsA only (p < 0.05) | - | Further increased (p < 0.01 vs. control and CsA) |
| Temocapril only | No remarkable change | No remarkable change | Significantly increased (p < 0.01 vs. control) |
Table 2: Long-Term Effects of Temocapril in a Rat Model of Chronic Puromycin Aminonucleoside (PAN) Nephrosis [7]
| Time Point | Parameter | PAN Group | PAN/Temocapril Group |
| 4, 14, 20 weeks | Systolic Blood Pressure | Significantly high | Normal |
| 14, 20 weeks | Urinary Protein Excretion | Significantly increased | Markedly lower than PAN group |
Experimental Protocols
General Protocol for Long-Term Administration of this compound in Rodents
This is a generalized protocol and should be adapted based on the specific research question and animal model.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration:
-
Monitoring:
-
Weekly: Body weight and clinical observations.
-
Bi-weekly or Monthly: Blood pressure measurement using a non-invasive tail-cuff method.
-
Monthly: Blood collection for serum biochemistry (creatinine, BUN, potassium).
-
As needed: Urinalysis.
-
-
Endpoint: At the end of the study period (e.g., 20 weeks), animals are euthanized, and tissues (e.g., kidneys, heart) are collected for histopathological analysis.
Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Workflow: Monitoring for Side Effects in a Long-Term Study
Caption: A typical workflow for monitoring potential side effects in long-term animal studies with this compound.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Heart Disease - Medications | Cummings School of Veterinary Medicine [vet.tufts.edu]
- 5. researchgate.net [researchgate.net]
- 6. The influence of temocapril, an angiotensin converting enzyme inhibitor, on the cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temocapril, a long-acting non-SH group angiotensin converting enzyme inhibitor, modulates glomerular injury in chronic puromycin aminonucleoside nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of Temocaprilat Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of temocaprilat, the active metabolite of temocapril.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of temocaprilat in biological matrices.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may have low recovery for temocaprilat. 2. Analyte Instability: Temocaprilat may be degrading during sample collection, storage, or processing. 3. Suboptimal Mass Spectrometry (MS) Parameters: Ionization source settings or transition parameters may not be optimized for temocaprilat. | 1. Optimize Extraction: Evaluate different extraction techniques. For instance, solid-phase extraction (SPE) with a mixed-mode cation exchange sorbent can be effective for ACE inhibitor metabolites. Compare the recovery of different methods (see Table 1). 2. Ensure Stability: Keep samples on ice after collection and store them at -80°C. Perform stability studies under various conditions (freeze-thaw, bench-top).[1] 3. Optimize MS Parameters: Infuse a standard solution of temocaprilat to optimize parameters such as spray voltage, source temperature, and collision energy for the specific parent and product ion transitions. |
| High Signal Variability (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. 2. Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of temocaprilat, leading to inconsistent results.[2][3][4] 3. Instrument Instability: Fluctuations in the LC-MS/MS system can cause signal drift. | 1. Automate or Standardize Procedures: Use automated liquid handlers for extraction if available. Ensure consistent timing and technique for manual steps. 2. Mitigate Matrix Effects: Improve chromatographic separation to resolve temocaprilat from interfering matrix components. Utilize a stable isotope-labeled internal standard (SIL-IS) for temocaprilat to compensate for matrix effects.[3] Evaluate different sample cleanup methods (see Table 2). 3. System Suitability Testing: Run system suitability tests before each analytical batch to ensure the instrument is performing within specifications. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of temocaprilat. 3. Column Degradation: The analytical column may be losing its stationary phase or be contaminated. | 1. Dilute Sample: If the concentration is high, dilute the sample extract before injection. 2. Adjust Mobile Phase: Optimize the mobile phase pH. For acidic compounds like temocaprilat, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is often beneficial. 3. Column Maintenance: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
| Carryover | 1. Adsorption of Analyte: Temocaprilat may adsorb to components of the autosampler or column. 2. Insufficient Needle Wash: The autosampler needle wash may not be effectively removing residual analyte between injections. | 1. Optimize Wash Solution: Use a strong organic solvent in the needle wash, and consider adding a small amount of acid or base to match the analyte's properties. 2. Inject Blanks: Inject blank samples after high-concentration samples to assess and manage carryover. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for ACE Inhibitor Metabolites
| Extraction Method | Typical Recovery (%) | Relative Standard Deviation (%) | Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) | 85 - 105 | < 15 | 70 - 120 | Simple and fast, but may result in significant matrix effects due to minimal cleanup.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | < 10 | 85 - 110 | Provides cleaner extracts than PPT, but can be more time-consuming and require larger solvent volumes.[6][7] |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 5 | 95 - 105 | Offers the cleanest extracts and can provide concentration of the analyte, but requires method development to select the appropriate sorbent and elution conditions.[8] |
Table 2: Influence of Sample Cleanup on Matrix Effects
| Sample Cleanup Method | Typical Matrix Effect (%) | Recommendation |
| None (Dilute-and-Shoot) | 50 - 150 | Not recommended for sensitive quantification due to high and variable matrix effects. |
| Protein Precipitation | 70 - 120 | Acceptable for some applications, but a stable isotope-labeled internal standard is highly recommended.[5] |
| Solid-Phase Extraction | 95 - 105 | The preferred method for minimizing matrix effects and achieving the highest sensitivity and reproducibility.[8] |
Experimental Protocols
Detailed Methodology: LC-MS/MS Quantification of Temocaprilat in Human Plasma
This protocol provides a starting point for the development of a sensitive and robust method for the quantification of temocaprilat.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., temocaprilat-d5). Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Temocaprilat: Q1: m/z [M+H]⁺ → Q3: product ion m/z
-
Temocaprilat-d5 (IS): Q1: m/z [M+H]⁺ → Q3: product ion m/z
-
-
Key Parameters: Optimize spray voltage, source temperature, gas flows, and collision energy for maximal signal intensity.
-
Mandatory Visualization
Caption: Workflow for the bioanalysis of temocaprilat.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in developing a sensitive method for temocaprilat?
A1: Sample preparation is often the most critical step. A robust and efficient sample cleanup procedure, such as solid-phase extraction (SPE), is crucial for removing interfering matrix components, which can suppress the analyte signal and compromise sensitivity.[8]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A2: A SIL-IS is the gold standard for quantitative bioanalysis using LC-MS/MS. Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects and extraction recovery. This allows for accurate correction of any variations during sample processing and analysis, leading to higher precision and accuracy.[3]
Q3: How can I confirm that the peak I am seeing is indeed temocaprilat?
A3: In MS/MS, the specificity is achieved by monitoring a specific precursor ion to product ion transition (MRM). To confirm the identity of the peak, you should:
-
Ensure the retention time matches that of a certified reference standard.
-
Analyze at least two different MRM transitions for temocaprilat and confirm that the ratio of their peak areas is consistent between the samples and the standard.
Q4: What are the common metabolites of temocapril, and do I need to measure them?
A4: Temocapril is a prodrug that is rapidly hydrolyzed to its active diacid metabolite, temocaprilat.[9] For pharmacokinetic studies, the primary focus is typically on quantifying temocaprilat. Depending on the scope of the drug development program (e.g., metabolism and safety studies), other minor metabolites may also need to be identified and quantified.
Q5: What regulatory guidelines should be followed for method validation?
A5: Bioanalytical method validation should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines outline the necessary experiments to demonstrate the method's selectivity, sensitivity, accuracy, precision, recovery, and stability.
References
- 1. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 7. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
addressing variability in the metabolic conversion of temocapril to temocaprilat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in the metabolic conversion of temocapril to its active form, temocaprilat.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the conversion of temocapril to temocaprilat?
Temocapril is a prodrug that is converted to its pharmacologically active diacid metabolite, temocaprilat, through hydrolysis of its ethyl ester group.[1][2] This bioactivation is predominantly carried out by carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][3]
Q2: What are the main factors contributing to the variability in temocapril to temocaprilat conversion?
The variability in the metabolic conversion of temocapril can be attributed to several factors, including:
-
Genetic Polymorphisms: Variations in the CES1 gene can lead to significant interindividual differences in enzyme activity.[4][5][6]
-
Age: Elderly patients may exhibit altered pharmacokinetics of temocapril and temocaprilat.[4][7]
-
Renal Impairment: While temocapril has a dual elimination pathway (renal and biliary), severe renal impairment can have a limited effect on the pharmacokinetics of temocaprilat.[5][8]
-
Liver Function: Since the liver is the primary site of metabolism, impaired liver function can potentially delay the conversion of temocapril to temocaprilat.[6]
-
Drug-Drug Interactions: Concomitant use of other medications may influence the metabolism and excretion of temocapril.[9]
Q3: Are there specific genetic variants in CES1 that are known to affect temocapril metabolism?
Yes, the nonsynonymous variant G143E (rs71647871) in the CES1 gene has been identified as a loss-of-function variant.[4][5][10] In vitro studies have shown that this variant markedly reduces the hydrolysis of several ACE inhibitor prodrugs, including those structurally similar to temocapril.[6][10] Researchers should consider genotyping for this and other relevant CES1 variants when investigating sources of variability.
Q4: How does renal function impact the pharmacokinetics of temocapril and temocaprilat?
Impaired renal function has a limited effect on the overall pharmacokinetics of temocapril and its active metabolite, temocaprilat.[5][8] This is attributed to the dual elimination pathway of the drug, which involves both renal and biliary excretion.[8][11] However, with decreasing creatinine clearance, a trend of increased exposure (AUC) to temocaprilat has been observed.[8]
Q5: What is the expected impact of liver disease on temocapril metabolism?
Studies in patients with liver dysfunction have shown a potential delay in the bioactivation of temocapril to temocaprilat.[6] This can result in higher plasma concentrations of the prodrug temocapril shortly after administration.[6] However, the overall exposure to the active metabolite, temocaprilat, may not be significantly different.[6]
II. Troubleshooting Guides
This section provides guidance for common issues encountered during in vitro and in vivo experiments studying temocapril metabolism.
Troubleshooting In Vitro Temocapril Hydrolysis Assays
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of temocapril to temocaprilat | 1. Inactive enzyme source (e.g., degraded human liver microsomes).2. Incorrect buffer pH or composition.3. Presence of inhibitors in the reaction mixture.4. Substrate concentration is too low. | 1. Use a fresh batch of human liver microsomes (HLMs) and verify their activity with a known CES1 substrate.2. Ensure the incubation buffer is at a physiological pH (typically 7.4).3. Test for inhibitory effects by running control reactions without potential inhibitors.4. Perform concentration-response experiments to determine the optimal substrate concentration. |
| High variability between replicate experiments | 1. Inconsistent pipetting of substrate or enzyme.2. Temperature fluctuations during incubation.3. Variability in the protein concentration of the microsomal preparation. | 1. Use calibrated pipettes and ensure thorough mixing.2. Use a temperature-controlled incubator or water bath.3. Accurately determine and normalize the protein concentration of the HLM stock. |
| Unexpected metabolite peaks in HPLC analysis | 1. Contamination of reagents or samples.2. Non-enzymatic degradation of temocapril.3. Presence of other metabolizing enzymes in the system. | 1. Use high-purity reagents and clean labware.2. Run a control incubation without the enzyme source to assess for non-enzymatic degradation.3. Consider using specific CES1 inhibitors to confirm its role in the observed metabolism. |
Troubleshooting In Vivo Pharmacokinetic Studies
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High inter-individual variability in temocaprilat plasma concentrations | 1. Genetic polymorphisms in the CES1 gene.2. Differences in age, renal function, or liver function among study subjects.3. Co-administration of interacting medications. | 1. Genotype study participants for known functional variants of CES1 (e.g., G143E).2. Stratify the analysis based on age, creatinine clearance, and liver function tests.3. Carefully document and control for the use of concomitant medications. |
| Lower than expected temocaprilat exposure (AUC) | 1. Poor oral absorption of temocapril.2. Rapid pre-systemic metabolism in the gut.3. Impaired hepatic conversion due to low CES1 activity. | 1. Assess the formulation and dissolution characteristics of the administered temocapril.2. Investigate the potential for intestinal metabolism.3. Correlate pharmacokinetic data with CES1 genotype. |
| Delayed time to reach maximum plasma concentration (Tmax) of temocaprilat | 1. Delayed gastric emptying.2. Slower rate of conversion from temocapril to temocaprilat. | 1. Standardize food intake before drug administration.2. Investigate factors that may slow down the metabolic conversion, such as liver function or genetic factors. |
III. Experimental Protocols
Protocol 1: In Vitro Conversion of Temocapril to Temocaprilat using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic conversion of temocapril in a controlled in vitro setting.
Materials:
-
Temocapril hydrochloride
-
Temocaprilat (as a reference standard)
-
Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
HPLC system with UV or Mass Spectrometric detection
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
Prepare working solutions of temocapril by diluting the stock solution in the potassium phosphate buffer.
-
Prepare a stock solution of temocaprilat in a suitable solvent for use as a standard.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the potassium phosphate buffer and the HLM suspension (typically at a final protein concentration of 0.5-1.0 mg/mL) to 37°C.
-
Initiate the reaction by adding the temocapril working solution to the HLM suspension. The final substrate concentration should be optimized based on preliminary experiments (e.g., 1-100 µM).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of separating and quantifying temocapril and temocaprilat.
-
A typical mobile phase might consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Quantify the amounts of temocapril and temocaprilat by comparing the peak areas to a standard curve prepared with the reference standards.
-
Protocol 2: Quantification of Temocapril and Temocaprilat in Plasma Samples by HPLC
This protocol provides a general framework for the analysis of temocapril and temocaprilat in plasma samples obtained from in vivo studies.
Materials:
-
Plasma samples from study subjects
-
Temocapril and temocaprilat reference standards
-
Internal standard (e.g., a structurally similar compound not present in the samples)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of temocapril and temocaprilat into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex thoroughly for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC injection.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Detect and quantify temocapril, temocaprilat, and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of temocapril and temocaprilat in the unknown samples by interpolating from the calibration curve.
-
IV. Visualizations
Caption: Metabolic activation of temocapril and factors influencing its variability.
Caption: General workflows for in vitro and in vivo analysis of temocapril metabolism.
References
- 1. SMPDB [smpdb.ca]
- 2. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of temocapril and temocaprilat after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of temocapril, an ACE inhibitor with preferential biliary excretion, in patients with impaired liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Pharmacokinetics of temocapril and temocaprilat after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing HPLC Separation of Temocapril and its Degradation Products
Welcome to the technical support center for the HPLC analysis of temocapril. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of temocapril from its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for temocapril?
A1: Temocapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is converted to its active metabolite, temocaprilat.[1][2] Like other ACE inhibitors with ester and amide functionalities, temocapril is susceptible to degradation primarily through hydrolysis. The ester linkage is prone to hydrolysis, forming temocaprilat and the corresponding alcohol. The amide bond can also undergo hydrolysis under more forced conditions. Oxidation of the sulfur atom in the thiazepine ring is another potential degradation pathway, leading to the formation of sulfoxide derivatives.
Q2: What is a suitable starting HPLC method for separating temocapril and its degradation products?
Q3: How can I perform forced degradation studies for temocapril?
A3: Forced degradation studies are essential to generate the degradation products and demonstrate the specificity of your HPLC method.[7] These studies typically involve subjecting a solution of temocapril to various stress conditions as per ICH guidelines, including:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug at 105°C for 72 hours.
-
Photolytic Degradation: Exposing the drug solution to UV light (254 nm) and/or visible light.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of temocapril and its degradation products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between basic amine groups in temocapril/degradation products and acidic silanol groups on the silica-based column packing.- Column overload.- Inappropriate mobile phase pH. | - Use a lower pH mobile phase (e.g., pH 2.5-3.5) to suppress silanol ionization.- Employ an end-capped C18 column or a column with a base-deactivated silica.- Reduce the sample concentration or injection volume.- Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). |
| Poor Resolution Between Temocapril and Degradation Products | - Inadequate mobile phase composition.- Incorrect column chemistry.- Suboptimal flow rate or temperature. | - Optimize the organic modifier (acetonitrile vs. methanol) percentage in the mobile phase.- Try a different column stationary phase (e.g., C8, Phenyl-Hexyl).- Adjust the flow rate (lower flow rates generally improve resolution).- Optimize the column temperature; sometimes a slight increase or decrease can significantly impact selectivity. |
| Ghost Peaks | - Contamination in the mobile phase, injector, or column.- Carryover from previous injections. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction leading to inconsistent flow rate. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and perform regular maintenance. |
| Loss of Signal/Sensitivity | - Degradation of the analyte in the sample vial.- Detector lamp issue.- Sample matrix effects. | - Prepare fresh sample solutions and use amber vials to protect from light if necessary.- Check the detector lamp's usage hours and replace if needed.- Implement a sample clean-up procedure if the matrix is complex. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on temocapril.
Materials:
-
Temocapril hydrochloride pure drug
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Acid Degradation: Dissolve 10 mg of temocapril in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the desired concentration.
-
Base Degradation: Dissolve 10 mg of temocapril in 10 mL of 0.1 M NaOH. Keep the solution at room temperature for 1 hour. Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of temocapril in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute with mobile phase.
-
Thermal Degradation: Keep 10 mg of solid temocapril in a hot air oven at 105°C for 72 hours. After exposure, dissolve the sample in the mobile phase to achieve the desired concentration.
-
Photolytic Degradation: Prepare a solution of temocapril in the mobile phase. Expose the solution to UV light (254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.
Representative HPLC Method Parameters
The following table summarizes a starting point for an RP-HPLC method suitable for analyzing temocapril and its degradation products. Optimization will likely be required.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
Visualizations
Below are diagrams to illustrate key concepts in the analysis of temocapril.
Caption: Potential degradation pathways of temocapril.
Caption: A logical workflow for troubleshooting HPLC issues.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. [PDF] Development and Validation of a Stability-indicating RP-HPLC Method Using Quality by Design for Estimating Captopril | Semantic Scholar [semanticscholar.org]
- 7. openaccessjournals.com [openaccessjournals.com]
Validation & Comparative
In Vitro Potency of Temocapril Hydrochloride: A Head-to-Head Comparison with Other ACE Inhibitors
For Immediate Release
Osaka, Japan – November 12, 2025 – For researchers and professionals in drug development, a comprehensive in vitro comparison guide has been compiled, offering a detailed analysis of Temocapril hydrochloride's active metabolite, temocaprilat, against other leading Angiotensin-Converting Enzyme (ACE) inhibitors. This guide provides key biochemical data, experimental protocols, and visual representations of the underlying pharmacology to facilitate informed decisions in cardiovascular research.
This compound is a prodrug that is converted in the body to its active form, temocaprilat.[1][2][3] This active metabolite is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1] The following guide presents a head-to-head comparison of the in vitro potency of temocaprilat with other widely used ACE inhibitors.
Quantitative Comparison of ACE Inhibitory Potency
The in vitro inhibitory activities of various ACE inhibitors are most commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is a more absolute measure of the binding affinity of the inhibitor to the enzyme.
A review of the available literature provides the following comparative data on the in vitro potency of temocaprilat and other ACE inhibitors. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions. The data presented below has been compiled from various studies, and thus, minor variations in experimental methodologies may exist.
| ACE Inhibitor (Active Form) | IC50 (nM) | Enzyme Source | Reference(s) |
| Temocaprilat | 1.2 | Rabbit Lung | [4] |
| Enalaprilat | 3.6 | Rabbit Lung | [4] |
| 1.94 | Human Endothelial Cells | [5][6] | |
| Captopril | 23 | Rabbit Lung | [7][8] |
| 0.51 | Sheep Lung | [2] | |
| Zofenoprilat | 8 | Rabbit Lung | [7] |
| Fosinoprilat | 11 | Rabbit Lung | [8][9] |
| Lisinopril | 1.9 | sACE-1 | [10] |
| Ramiprilat | 5 | Rabbit Small Intestine | [11] |
Note: Lower IC50 values indicate higher inhibitory potency.
The data clearly indicates that temocaprilat is a highly potent ACE inhibitor, demonstrating a threefold greater inhibitory potency against rabbit lung ACE compared to enalaprilat in a direct comparative study.[4] Its potency is also comparable to or greater than several other widely used ACE inhibitors.
Enzyme Kinetics and Selectivity
While IC50 values provide a valuable measure of potency, the inhibition constant (Ki) offers a more precise reflection of the inhibitor-enzyme interaction. For ramiprilat, a Ki value of 7 pM has been reported.[12]
An important aspect of an ACE inhibitor's profile is its selectivity for ACE over other related enzymes, such as matrix metalloproteinases (MMPs), which are also zinc-containing enzymes. Non-selective inhibition of MMPs could lead to unintended side effects. Temocaprilat has been shown to inhibit MMP-2 with an IC50 of 0.47 µmol/L, suggesting that it is significantly more selective for ACE.[13] Further research into the broader selectivity profile of temocaprilat and other ACE inhibitors against a panel of metalloproteinases would provide a more complete understanding of their off-target effects.
Experimental Protocols
The determination of ACE inhibitory activity in vitro is a crucial step in the evaluation of potential drug candidates. A generalized protocol for a fluorometric or spectrophotometric ACE inhibition assay is provided below.
General Protocol for In Vitro ACE Inhibition Assay
Objective: To determine the IC50 value of a test compound for Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (e.g., from rabbit lung)[14]
-
ACE substrate (e.g., Hippuryl-His-Leu (HHL) or a fluorogenic substrate)
-
Test compound (e.g., Temocaprilat) and other reference ACE inhibitors
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 8.3, containing NaCl and ZnCl2)
-
Detection reagent (e.g., o-phthaldialdehyde (OPA) for HHL substrate, or a fluorescence plate reader for fluorogenic substrates)
-
96-well microplate
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the ACE enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the ACE enzyme solution, and varying concentrations of the test compound or reference inhibitor. Include control wells with the enzyme and buffer but no inhibitor (100% activity) and blank wells with buffer but no enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the ACE substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a terminating agent (e.g., HCl).
-
Detection:
-
For HHL substrate: Add OPA reagent and measure the fluorescence to quantify the amount of His-Leu product formed.
-
For fluorogenic substrates: Measure the fluorescence intensity directly using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of ACE inhibitors is the blockade of the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway is presented below, illustrating the central role of ACE.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.
The workflow for determining the in vitro ACE inhibitory activity of a compound typically follows a standardized procedure to ensure reproducibility and accuracy of the results.
Caption: A typical experimental workflow for the in vitro determination of ACE inhibitory activity.
This guide provides a foundational in vitro comparison of this compound with other ACE inhibitors. For researchers, these data underscore the high potency of temocaprilat and provide a basis for further investigation into its pharmacological profile. The detailed experimental protocol and workflow diagrams offer a practical resource for laboratories conducting similar evaluations.
References
- 1. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 110221-44-8 | Benchchem [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosinopril, a Phosphinic Acid Inhibitor of Angiotensin I Converting Enzyme: In Vitro and Preclinical In Vivo Pharmacology | Semantic Scholar [semanticscholar.org]
- 9. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Ramipril inhibition of rabbit (Oryctolagus cuniculus) small intestinal brush border membrane angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Matrix metalloproteinase-2 inhibition by temocapril and its important role in peritoneal transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiotensin Converting Enzyme from rabbit lung | Krackeler Scientific, Inc. [krackeler.com]
A Comparative Analysis of the Antihypertensive Efficacy of Temocapril Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antihypertensive properties of Temocapril hydrochloride in comparison to other ACE inhibitors, supported by experimental data from various animal models.
This compound, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated notable efficacy in reducing blood pressure across different animal models of hypertension. This guide provides a comprehensive comparison of its antihypertensive effects with other widely studied ACE inhibitors, namely enalapril and captopril. The data presented herein is collated from various preclinical studies, offering insights into the potency and experimental protocols associated with Temocapril's validation.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Temocapril, like other ACE inhibitors, exerts its antihypertensive effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This interruption of the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation and a subsequent reduction in blood pressure.
Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model for essential hypertension. Studies have shown that Temocapril effectively lowers blood pressure in these animals.
A study on stroke-prone spontaneously hypertensive rats (SHRSP) demonstrated that daily administration of 1 mg/kg of Temocapril led to a significant reduction in blood pressure, with the effect being more pronounced when administered during the animal's resting period[1]. While direct comparative data with other ACE inhibitors in the same study is limited, other research provides context. For instance, chronic treatment with captopril has been shown to lower mean arterial pressure in SHR[2]. Another study in SHR indicated that enalapril, at oral doses ranging from 0.3 to 10 mg/kg, reduced mean arterial pressure by 11 to 19 mmHg[3]. A separate comparative study found that a single daily dose of 30 mg/kg of captopril produced an antihypertensive response equivalent to 3 mg/kg of enalapril in SHR[4].
| Drug | Animal Model | Dose | Route of Administration | Blood Pressure Reduction | Reference |
| Temocapril | Stroke-Prone SHR | 1 mg/kg/day | Oral | Significant reduction (quantitative data not specified) | [1] |
| Enalapril | SHR | 0.3-10 mg/kg | Oral | 11-19 mmHg decrease in Mean Arterial Pressure | [3] |
| Captopril | SHR | 30 mg/kg/day | Oral | Equivalent to 3 mg/kg Enalapril | [4] |
| Captopril | SHR | Not Specified | Oral (Chronic) | Significant reduction in Mean Arterial Pressure | [2] |
Efficacy in Dahl Salt-Sensitive (DSS) Rats
Dahl Salt-Sensitive (DSS) rats are a model of salt-sensitive hypertension, where a high-salt diet induces a significant increase in blood pressure. In this model, a study utilized a "subdepressor" dose of Temocapril (0.2 mg/kg/day)[5][6]. This low dose did not cause a significant drop in blood pressure but was shown to prevent the transition to diastolic heart failure, indicating a cardio-protective effect independent of significant blood pressure reduction[5][6].
For comparison, a study on DSS rats on a high-salt diet showed that enalapril administered in drinking water led to a significant reduction in systolic blood pressure[7].
| Drug | Animal Model | Dose | Route of Administration | Blood Pressure Reduction | Key Finding | Reference |
| Temocapril | Dahl Salt-Sensitive Rat | 0.2 mg/kg/day | Gastric Gavage | Subdepressor (not significant) | Prevents diastolic heart failure | [5][6] |
| Enalapril | Dahl Salt-Sensitive Rat | 25 mg/kg/day | In Drinking Water | Significant reduction in Mean Arterial Pressure | Antihypertensive effect | [7] |
Studies in Canine Models
Research on the antihypertensive effects of Temocapril in canine models of primary hypertension is limited. One available study investigated the effects of various ACE inhibitors, including Temocapril, in dogs with induced mitral valve regurgitation. In this specific context, the impact of ACE inhibitors on systolic blood pressure was minimal[8]. In contrast, studies on other ACE inhibitors in hypertensive dog models, such as two-kidney perinephritic hypertensive dogs, have shown that drugs like captopril can effectively reduce blood pressure by 25-30 mmHg[9]. It is important to note that the canine model in the Temocapril study was not one of primary hypertension, which may account for the limited effect on blood pressure.
| Drug | Animal Model | Dose | Route of Administration | Blood pressure Reduction | Reference |
| Temocapril | Dog (Mitral Regurgitation) | Not Specified | Not Specified | Minimal | [8] |
| Captopril | Dog (Two-Kidney Perinephritic Hypertension) | 31 mg/kg | Oral | 25-30 mmHg | [9] |
Experimental Protocols
The validation of antihypertensive agents relies on rigorous and well-defined experimental protocols. A general workflow for assessing the efficacy of an antihypertensive drug in a rat model is outlined below.
Key Methodological Components:
-
Animal Models: Spontaneously Hypertensive Rats (SHR) and Dahl Salt-Sensitive (DSS) rats are standard models for hypertension research.
-
Drug Administration: Temocapril and comparator drugs are typically administered orally, either via gastric gavage or in drinking water. Dosing regimens vary depending on the study's objectives[1][5].
-
Blood Pressure Measurement: Blood pressure can be measured directly via intra-arterial catheters or indirectly using the tail-cuff method[10]. Telemetry systems allow for continuous monitoring in conscious, unrestrained animals, providing more accurate and comprehensive data.
-
Direct Measurement: Involves the surgical implantation of a catheter into an artery (e.g., carotid or femoral), which is connected to a pressure transducer[10].
-
Indirect Measurement (Tail-Cuff): A cuff is placed around the rat's tail and inflated, and the pressure at which blood flow returns upon deflation is recorded as the systolic blood pressure[5].
-
-
Data Analysis: Statistical analysis is performed to compare blood pressure readings before and after treatment, as well as between different treatment groups.
Conclusion
The available evidence from preclinical studies in rat models of hypertension indicates that this compound is an effective antihypertensive agent. In spontaneously hypertensive rats, it demonstrates a clear blood pressure-lowering effect. In the Dahl salt-sensitive model, even at a subdepressor dose, it exhibits protective effects on cardiac function. While direct comparative studies with other ACE inhibitors are not abundant, the existing data suggests its efficacy is within the therapeutic range of this class of drugs. Further research, particularly direct head-to-head comparative trials and studies in canine models of primary hypertension, would be beneficial for a more definitive positioning of Temocapril within the therapeutic arsenal for hypertension.
References
- 1. Dosing time-dependent effect of temocapril on the mortality of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic inhibition of angiotensin converting enzyme lowers blood pressure in spontaneously hypertensive rats by attenuation of sympathetic tone: The role of enhanced baroreflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A comparison of antihypertensive properties of captopril and enalapril after single and multiple oral administration in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Temocapril prevents transition to diastolic heart failure in rats even if initiated after appearance of LV hypertrophy and diastolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differing effects of enalapril and losartan on renal medullary blood flow and renal interstitial hydrostatic pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. Antihypertensive activity of captopril (SQ 14,225), an orally active inhibitor of angiotensin converting enzyme in conscious two-kidney perinephritic hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Temocapril Hydrochloride and Lisinopril
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent angiotensin-converting enzyme (ACE) inhibitors: Temocapril hydrochloride and Lisinopril. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of these two drugs, supported by experimental data.
Executive Summary
This compound and Lisinopril are both effective ACE inhibitors used in the management of hypertension and other cardiovascular conditions. While they share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences that can influence their clinical application. Temocapril is a prodrug that is converted to its active metabolite, temocaprilat, and is characterized by a dual elimination pathway involving both renal and biliary excretion. In contrast, Lisinopril is an active drug that is primarily eliminated unchanged through the kidneys. These fundamental differences in their metabolic and excretory pathways have significant implications for their use in specific patient populations, particularly those with renal impairment.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and Lisinopril, compiled from various clinical and pharmacological studies.
Table 1: Absorption and Distribution
| Parameter | This compound | Lisinopril |
| Prodrug | Yes (converted to temocaprilat)[1][2][3] | No[4] |
| Bioavailability | ~65% (as temocaprilat)[1] | ~25% (range 6-60%)[5][6][7][8] |
| Time to Peak Plasma Concentration (Tmax) | Temocapril: ~1 hour; Temocaprilat: ~1.5 hours[1] | 6-8 hours[8][9][10] |
| Effect of Food on Absorption | Not specified in the provided results | Not influenced by food[5][6][7][9] |
| Protein Binding | ~99.5%[11] | Does not appear to be bound to serum proteins[6][7][9] |
| Volume of Distribution | Not specified in the provided results | Appears to be slightly smaller than in normal subjects[6][7] |
Table 2: Metabolism and Excretion
| Parameter | This compound | Lisinopril |
| Metabolism | Converted to active metabolite, temocaprilat, primarily by liver esterases[1] | Not metabolized[6][7][8][9][12] |
| Elimination Half-life | Temocaprilat: ~13.1 hours in individuals with normal liver function[11] | Effective half-life of accumulation: 12 hours; Prolonged terminal elimination phase half-life of about 30 hours[6][7][12] |
| Route of Excretion | Dual pathway: Renal and Biliary[1][2][3] | Excreted unchanged entirely in the urine[6][7][8][9][10][12] |
| Urinary Recovery | ~37% of an oral dose recovered as temocaprilat in urine[1] | Mean extent of absorption based on urinary recovery is approximately 25%[6] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Both Temocapril and Lisinopril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a reduction in blood pressure.
Caption: Inhibition of the Angiotensin-Converting Enzyme (ACE) by Temocapril and Lisinopril.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. Below are outlines of typical experimental protocols used to assess key pharmacokinetic parameters.
Pharmacokinetic Analysis in Human Subjects
A common experimental design to determine the pharmacokinetic profile of a drug like Temocapril or Lisinopril involves a single-dose or multiple-dose study in healthy volunteers or a specific patient population.
Workflow for a Single-Dose Pharmacokinetic Study:
Caption: A typical workflow for a single-dose pharmacokinetic study.
Detailed Methodologies:
-
Subject Recruitment and Dosing: Healthy adult male and female subjects are typically recruited. After an overnight fast, a single oral dose of the drug is administered. For multiple-dose studies, the drug is administered daily for a specified period to reach steady-state concentrations.
-
Biological Sample Collection: Blood samples are collected into tubes containing an anticoagulant at predetermined time points before and after drug administration. Urine samples are collected over specified intervals.
-
Sample Analysis: Plasma and urine concentrations of the parent drug and its metabolites (in the case of Temocapril) are determined using a validated analytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is frequently used to determine key pharmacokinetic parameters from the concentration-time data. These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half.
-
CL/F (Apparent Oral Clearance): The rate of drug elimination from the body after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Conclusion
This compound and Lisinopril, while both effective ACE inhibitors, present distinct pharmacokinetic profiles. The prodrug nature and dual excretion pathway of Temocapril may offer advantages in patients with renal impairment, as its elimination is not solely dependent on kidney function. Conversely, Lisinopril's active form upon administration and its well-characterized renal excretion make it a straightforward option in patients with normal renal function. The choice between these agents should be guided by a thorough understanding of their pharmacokinetic properties in the context of individual patient characteristics.
References
- 1. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic, pharmacokinetic, and therapeutic differences among ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The clinical pharmacology of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. karger.com [karger.com]
A Comparative Guide to Analytical Methods for Temocapril Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantification of Temocapril hydrochloride: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is intended to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, precision, and throughput.
Quantitative Performance Data
The following table summarizes the key performance parameters of the compared analytical methods.
| Parameter | HPTLC | HPLC | UV-Vis Spectrophotometry |
| Linearity Range | 12 - 32 µg/mL[1] | 5 - 85 µg/mL (for other ACE inhibitors)[2] | Not explicitly stated for quantification |
| Accuracy (% Recovery) | 99.57 - 100.43% | 98.66 - 99.40% (for other ACE inhibitors)[2] | Not available |
| Precision (% RSD) | < 2%[1] | < 2% (for other ACE inhibitors) | Not available |
| Limit of Detection (LOD) | 4 µg/mL[1] | Not available for Temocapril HCl | Not available |
| Limit of Quantification (LOQ) | 8 µg/mL[1] | Not available for Temocapril HCl | Not available |
| Wavelength/Mobile Phase | 225 nm / Ethyl acetate: Acetonitrile: Acetic acid (8.0:2.0:0.1 v/v/v)[1] | 210 nm / Acetonitrile-water binary mixture (45% v/v acetonitrile), pH 3 (for other ACE inhibitors)[2] | 232–236 nm in ethanol (for identification)[3] |
Experimental Protocols
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simple, economic, and rapid approach for the determination of this compound in pharmaceutical formulations.[1]
Instrumentation:
-
HPTLC system equipped with a sample applicator, developing chamber, and scanner.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Ethyl acetate: Acetonitrile: Acetic acid in a ratio of 8.0:2.0:0.1 (v/v/v).[1]
-
Chamber Saturation: 30 minutes.
-
Development: The plate is developed to a distance of 80 mm.
-
Detection: Densitometric scanning at 225 nm.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 25 mg of this compound and dissolve in 25 mL of methanol to obtain a concentration of 1000 µg/mL.[1]
-
Sample Solution: Weigh and powder 20 tablets. Take an amount of powder equivalent to the average tablet weight and dissolve it in methanol to achieve a known concentration.
High-Performance Liquid Chromatography (HPLC)
While a specific validated method for this compound was not found in the provided search results, a general approach for ACE inhibitors can be adapted. HPLC is a widely used technique for the analysis of ACE inhibitors due to its high resolution and sensitivity.[4][5]
Instrumentation:
-
HPLC system with a pump, injector, column oven, and a UV detector.
Chromatographic Conditions (General for ACE Inhibitors):
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) with an adjusted pH (e.g., pH 3). A common mobile phase composition is an acetonitrile-water binary mixture (45% v/v acetonitrile).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 37 °C).[2]
-
Detection: UV detection at a wavelength around 210 nm.[2]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 100 µg/mL.
-
Sample Solution: Extract the drug from the formulation using a suitable solvent, filter, and dilute to fall within the calibration range.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method, often used for preliminary analysis and identification.[3] For quantification, it is crucial to ensure that excipients do not interfere with the absorbance of the analyte at the chosen wavelength.
Instrumentation:
-
UV-Vis spectrophotometer.
Methodology:
-
Solvent: Ethanol (99.5%).[3]
-
Wavelength for Identification: The UV spectrum of this compound in ethanol shows absorption maxima in the range of 232–236 nm.[3]
-
Quantitative Analysis: A specific validated quantitative method using UV-Vis spectrophotometry for this compound was not detailed in the search results. However, a general procedure would involve:
-
Preparation of a series of standard solutions of this compound in a suitable solvent.
-
Measurement of the absorbance of the standard solutions at the wavelength of maximum absorbance.
-
Construction of a calibration curve by plotting absorbance versus concentration.
-
Preparation of the sample solution and measurement of its absorbance.
-
Determination of the concentration of this compound in the sample from the calibration curve.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of these analytical methods.
Caption: Cross-validation workflow for this compound quantification methods.
References
- 1. tsijournals.com [tsijournals.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound | 110221-44-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Current Trends and Advances in Analytical Methods for Determination of ACE Inhibitors Combinations with Hydrochlorothiazide , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
Validating the Endothelial-Dependent Actions of ACE Inhibitors: A Comparative Analysis Using Gene Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic agent is paramount. This guide provides a comparative analysis of the validation of the mechanism of action for Angiotensin-Converting Enzyme (ACE) inhibitors, with a focus on Temocapril hydrochloride, utilizing evidence from gene knockout model studies. We will objectively compare the performance of ACE inhibitors with an alternative drug class, Angiotensin II Receptor Blockers (ARBs), and provide supporting experimental data.
This compound is a potent, long-acting ACE inhibitor used in the management of hypertension and heart failure.[1] Its primary mechanism of action is the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, Temocapril leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2][3] Beyond its effects on the RAAS, evidence suggests that the therapeutic benefits of ACE inhibitors are also mediated through the potentiation of the bradykinin-nitric oxide pathway.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The RAAS is a critical regulator of blood pressure and fluid balance. The diagram below illustrates the cascade and the point of intervention for ACE inhibitors like Temocapril.
Figure 1: The Renin-Angiotensin-Aldosterone System and the site of action for this compound.
Validation of the Nitric Oxide-Dependent Mechanism Using eNOS Knockout Mice
To validate the hypothesis that the beneficial effects of ACE inhibitors extend beyond RAAS inhibition and involve endothelial nitric oxide synthase (eNOS), studies in gene knockout mice are invaluable. A pivotal study investigated the effects of the ACE inhibitor enalapril and the ARB valsartan in a mouse model of heart failure, comparing wild-type mice with mice lacking the eNOS gene (eNOS-/-).[2][3]
Experimental Workflow
The study aimed to determine if the cardioprotective effects of ACE inhibitors and ARBs are diminished in the absence of eNOS.
References
A Comparative Guide to the Tissue Distribution of ACE Inhibitors: Focus on Temocaprilat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tissue distribution of various Angiotensin-Converting Enzyme (ACE) inhibitors, with a particular focus on temocaprilat. The distribution of these drugs into different tissues is a critical factor influencing their therapeutic efficacy and side-effect profiles. Inhibition of tissue-specific ACE, rather than just circulating ACE, is increasingly recognized as a key determinant of the clinical benefits of these agents in conditions such as hypertension and heart failure.
Quantitative Comparison of ACE Inhibitor Potency in Tissues
The following table summarizes the available data on the relative potency of various ACE inhibitors in different tissues. It is important to note that a direct, comprehensive comparison of temocaprilat with all other major ACE inhibitors in a single study is not available in the current literature. The data presented here is a synthesis of findings from multiple studies.
| ACE Inhibitor (Active Form) | Plasma | Lung | Kidney | Heart | Aorta |
| Temocaprilat | Data not available | Slightly more potent than enalaprilat[1] | Data not available | Data not available | 3 times more potent than enalaprilat[1] |
| Quinaprilat | = Benazeprilat[2] | = Benazeprilat[2] | = Benazeprilat[2] | = Benazeprilat[2] | Data not available |
| Benazeprilat | = Quinaprilat[2] | = Quinaprilat[2] | = Quinaprilat[2] | = Quinaprilat[2] | Data not available |
| Perindoprilat | > Lisinopril[2] | > Lisinopril[2] | > Lisinopril[2] | > Lisinopril[2] | Data not available |
| Lisinopril | > Enalaprilat[2] | > Enalaprilat[2] | > Enalaprilat[2] | > Enalaprilat[2] | Data not available |
| Enalaprilat | > Fosinoprilat[2] | > Fosinoprilat[2] | > Fosinoprilat[2] | > Fosinoprilat[2] | Data not available |
| Fosinoprilat | Rank order below enalaprilat[2] | Rank order below enalaprilat[2] | Rank order below enalaprilat[2] | Rank order below enalaprilat[2] | Data not available |
Note: The rank order of potency for quinaprilat, benazeprilat, perindoprilat, lisinopril, enalaprilat, and fosinoprilat is based on radioligand inhibitor binding methods.[2] Temocaprilat's potency is compared directly to enalaprilat in separate studies.
The Role of Lipophilicity in Tissue Distribution
Unique Pharmacokinetic Profile of Temocaprilat
Temocapril is a prodrug that is converted to its active form, temocaprilat. A distinguishing feature of temocapril is its dual route of excretion, being eliminated through both bile and urine.[1][4] This characteristic is advantageous as it allows for its use in patients with renal insufficiency without significant dose adjustment, unlike many other ACE inhibitors that are primarily cleared by the kidneys.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the tissue distribution and inhibitory activity of ACE inhibitors.
Protocol 1: Quantitative In Vitro Autoradiography for Tissue ACE Inhibition
This method allows for the visualization and quantification of ACE in different tissues and the assessment of its inhibition after drug administration.
Workflow:
References
- 1. Pharmacological and clinical studies with temocapril, an angiotensin converting enzyme inhibitor that is excreted in the bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics of temocapril hydrochloride, a novel angiotensin converting enzyme inhibitor, in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual Excretion Pathway of Temocaprilat: An In Vivo Validation and Comparative Analysis
For researchers and professionals in drug development, understanding the pharmacokinetic profile of a drug is paramount. This guide provides an in-depth comparison of the excretion pathways of various Angiotensin-Converting Enzyme (ACE) inhibitors, with a focus on the in vivo validation of the dual renal and biliary excretion of temocaprilat, the active metabolite of temocapril. This unique characteristic distinguishes it from many other drugs in its class and has significant clinical implications, particularly in patients with renal impairment.
Temocaprilat's balanced elimination through both the kidneys and the liver offers a compensatory mechanism, ensuring its clearance even when renal function is compromised. This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying physiological processes and experimental workflows.
Comparative Analysis of ACE Inhibitor Excretion Pathways
The route of elimination is a critical pharmacokinetic parameter that varies among ACE inhibitors. While many are primarily cleared by the kidneys, some, like temocaprilat and fosinoprilat, exhibit a dual excretion pathway. This distinction is crucial for dosage adjustments in specific patient populations.
| ACE Inhibitor (Active Metabolite) | Primary Excretion Route(s) | Renal Excretion (%) | Biliary/Fecal Excretion (%) | Key Findings and Implications |
| Temocaprilat | Dual: Renal and Biliary | ~37-57% (urinary) [1] | Primarily biliary for the remainder | The dual pathway allows for compensatory biliary excretion in patients with renal impairment, reducing the risk of drug accumulation.[2][3] Urinary recovery decreases significantly with declining renal function.[4] |
| Fosinoprilat | Dual: Renal and Biliary | ~44% (urinary) | ~46% (fecal) | Exhibits a balanced dual elimination. In severe renal dysfunction, fecal excretion can increase to over 80%, demonstrating a strong compensatory mechanism. |
| Ramiprilat | Dual: Renal and Biliary/Fecal | ~60% (urinary) | ~40% (fecal) | Possesses a dual excretion pathway with a larger proportion eliminated via the kidneys. |
| Enalaprilat | Primarily Renal | >90% (urinary) | Minor | Predominantly reliant on renal clearance, necessitating dose adjustments in patients with renal insufficiency. |
| Lisinopril | Primarily Renal | Excreted unchanged in urine | Minor | Almost exclusively eliminated by the kidneys, requiring careful dose management in renally impaired patients. |
In Vivo Validation of Temocaprilat's Dual Excretion
The dual excretion pathway of temocaprilat has been substantiated through in vivo pharmacokinetic studies in humans. These studies have demonstrated that a significant portion of the drug is eliminated via the biliary route, a finding of particular importance for patients with compromised kidney function.
Experimental Protocols
The following outlines a typical experimental protocol for the in vivo validation of a drug's excretion pathway, based on methodologies employed in pharmacokinetic studies of ACE inhibitors.
Objective: To determine the relative contribution of renal and biliary/fecal excretion to the total elimination of an ACE inhibitor and its active metabolite in vivo.
Study Design: A single-dose, open-label pharmacokinetic study in a cohort of healthy human volunteers or a specific patient population (e.g., individuals with varying degrees of renal impairment).
Materials and Methods:
-
Subject Recruitment and Screening:
-
Recruit a cohort of healthy volunteers or patients with defined clinical characteristics.
-
Conduct a thorough medical history, physical examination, and clinical laboratory tests to ensure eligibility.
-
Obtain informed consent from all participants.
-
-
Drug Administration:
-
Administer a single oral dose of the ACE inhibitor prodrug (e.g., temocapril hydrochloride).
-
For studies investigating the active metabolite directly, an intravenous administration of the active form (e.g., temocaprilat) may be used.[1]
-
-
Sample Collection:
-
Urine Collection: Collect total urine output at predefined intervals over a specified period (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours) post-dose.[5] Measure and record the volume of each collection.
-
Fecal/Bile Collection:
-
For fecal collection, collect all feces passed over a prolonged period (e.g., 72 or 96 hours) post-dose.
-
For direct bile sampling (less common in human studies but utilized in specific protocols), bile can be collected via a T-drain in post-cholecystectomy patients or through nasobiliary drainage.[5]
-
-
-
Sample Processing and Analysis:
-
Store all collected samples (urine, feces, bile) frozen at or below -20°C until analysis.
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the quantification of the parent drug and its active metabolite in the biological matrices.
-
Process fecal samples by homogenization and extraction to ensure accurate measurement of the excreted drug.
-
-
Data Analysis:
-
Calculate the total amount of the drug and its metabolite excreted in urine and feces/bile over the collection period.
-
Determine the percentage of the administered dose recovered in urine and feces/bile.
-
Calculate key pharmacokinetic parameters, including renal clearance (CLr) and total body clearance (CL).
-
Visualizing the Pathways
To better understand the physiological and experimental processes, the following diagrams have been generated.
Caption: Dual Excretion Pathway of Temocaprilat.
Caption: Experimental Workflow for In Vivo Excretion Study.
References
- 1. Single dose and steady state pharmacokinetics of temocapril and temocaprilat in young and elderly hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of temocapril and temocaprilat after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of temocapril and temocaprilat after 14 once daily oral doses of temocapril in hypertensive patients with varying degrees of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics, metabolism and biliary and urinary excretion of oral ramipril in man - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the safety profiles of different ACE inhibitors in preclinical models
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of different Angiotensin-Converting Enzyme (ACE) inhibitors is paramount for informed decision-making in the early stages of drug discovery and development. This guide provides a comparative analysis of the preclinical safety of several widely used ACE inhibitors, supported by experimental data and detailed methodologies.
ACE inhibitors, a cornerstone in the management of hypertension and heart failure, exert their therapeutic effects by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. While sharing a common mechanism of action, subtle structural differences among these agents can lead to variations in their potency, tissue specificity, and, consequently, their safety profiles. This comparison focuses on preclinical data from animal models, offering insights into potential toxicities before human trials.
Comparative Analysis of Preclinical Safety Data
Preclinical studies in various animal models have been instrumental in elucidating the potential adverse effects of ACE inhibitors. The following table summarizes key quantitative safety data from comparative preclinical studies involving several common ACE inhibitors. It is important to note that direct head-to-head comprehensive toxicology studies for all ACE inhibitors are limited. The data presented here is synthesized from studies that compared at least two of these agents.
| Parameter | Captopril | Enalapril | Lisinopril | Fosinopril | Ramipril | Zofenopril | Animal Model | Reference |
| Equiactive Oral Dose (mg/kg) | 30 | 20 | 10 | 25 | 5 | 10 | Spontaneously Hypertensive Rat (SHR) | [1] |
| Renal Toxicity | ||||||||
| ↑ Blood Urea Nitrogen (BUN) | Observed at high doses | Observed at high doses | More common than captopril in some clinical settings | Nephrotoxicity observed at ≥ 1 mg/kg/day in rabbits | - | - | Rabbit, Rat | [2] |
| ↑ Serum Creatinine | Observed at high doses | Observed at high doses | - | - | - | - | Rat | |
| Developmental Toxicity | ||||||||
| Fetotoxicity | Fetotoxic effects observed in late gestation | Fetotoxic effects observed in late gestation | - | Fetal ACE inhibition demonstrated | - | - | Rabbit, Rat | [3] |
| Teratogenicity | Not typically observed during organogenesis | Not typically observed during organogenesis | - | - | - | - | Rabbit, Rat | |
| General Toxicity | ||||||||
| Hypotension | Significant hypotensive effect | Significant hypotensive effect | Significant hypotensive effect | - | Significant hypotensive effect | Significant hypotensive effect | Rat | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.
Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
This diagram illustrates the central role of ACE in the RAAS and the mechanism of action of ACE inhibitors.
Caption: Mechanism of ACE inhibitor action within the RAAS pathway.
General Workflow for Preclinical Safety Assessment of an ACE Inhibitor
This diagram outlines a typical workflow for evaluating the safety of a new ACE inhibitor in preclinical models.
Caption: Preclinical safety assessment workflow for ACE inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the safety assessment of ACE inhibitors.
Determination of Equiactive Oral Doses
To ensure a fair comparison of the safety profiles of different ACE inhibitors, it is essential to use doses that produce a similar level of ACE inhibition.
Protocol:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) are commonly used as they have an overactive renin-angiotensin system.
-
Drug Administration: A range of oral doses for each ACE inhibitor is administered to different groups of SHRs.
-
Blood Pressure Measurement: Arterial blood pressure is monitored continuously via an indwelling catheter.
-
Ex Vivo ACE Inhibition Assay: At the time of peak hypotensive effect, animals are euthanized, and various tissues (e.g., aorta, lung, kidney, heart, brain) and serum are collected.
-
Enzyme Activity Measurement: The tissues are homogenized, and the ACE activity is measured using a fluorometric or radiometric assay with a synthetic ACE substrate.
-
Data Analysis: The dose of each ACE inhibitor that produces a 50% inhibition of ACE activity (ID50) in the target tissues (e.g., aorta and lung) is determined. These "equiactive" doses are then used for subsequent comparative toxicity studies.[1]
Developmental and Reproductive Toxicity (DART) Studies
DART studies are critical for identifying any adverse effects of a drug on reproduction and development.
Protocol (as per regulatory guidelines):
-
Animal Models: Typically conducted in two species, a rodent (rat) and a non-rodent (rabbit).
-
Study Design:
-
Fertility and Early Embryonic Development (Segment I): The drug is administered to male and female rats before and during mating and to females during early gestation. Endpoints include effects on mating, fertility, and early embryonic development.
-
Embryo-Fetal Development (Segment II - Teratogenicity): The drug is administered to pregnant rats and rabbits during the period of organogenesis. Dams are euthanized before term, and fetuses are examined for external, visceral, and skeletal malformations.
-
Pre- and Postnatal Development (Segment III): The drug is administered to pregnant rats from late gestation through lactation. Endpoints include maternal effects, pup viability, growth, and development.[3]
-
-
Dose Selection: Doses are typically selected based on preliminary dose-ranging studies and should include a high dose that produces some maternal toxicity, a low dose that is a multiple of the expected human therapeutic dose, and an intermediate dose.
-
Endpoint Evaluation:
-
Maternal: Clinical signs, body weight, food consumption, and reproductive parameters (e.g., number of corpora lutea, implantations).
-
Fetal: Viability, body weight, and detailed examination for malformations.
-
Repeated-Dose Toxicity Studies
These studies are designed to evaluate the toxic effects of a drug following prolonged administration.
Protocol:
-
Animal Models: Conducted in at least two species, typically a rodent (rat) and a non-rodent (e.g., dog or non-human primate).
-
Duration: Commonly 28 or 90 days, depending on the intended duration of clinical use.
-
Drug Administration: The ACE inhibitor is administered daily at three or more dose levels, plus a control group receiving the vehicle.
-
In-life Observations: Daily clinical observations, weekly measurement of body weight and food consumption.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry (including markers of renal function like BUN and creatinine), and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed and examined for gross pathological changes. Tissues are collected for histopathological examination.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no significant adverse effects are observed.
Discussion of Comparative Safety Findings
The preclinical data, while not exhaustive, suggest some potential differences in the safety profiles of various ACE inhibitors.
-
Renal Toxicity: A known class effect of ACE inhibitors is the potential for renal toxicity, particularly at high doses or in a compromised renal state. While direct comparative preclinical studies are scarce, clinical observations suggest that some ACE inhibitors, like lisinopril, may be associated with a higher incidence of increased BUN compared to others like captopril.[2] Preclinical studies in rabbits have shown that fosinopril can induce nephrotoxicity at relatively low doses.
-
Developmental Toxicity: ACE inhibitors as a class are known to be fetotoxic in late gestation across different animal species, a finding that has been tragically confirmed in humans. This fetotoxicity is considered a class effect and is not typically observed as teratogenicity during the organogenesis period.[3] Studies with fosinopril have demonstrated that the drug crosses the placental barrier and inhibits fetal ACE, providing a mechanistic basis for these effects.[3]
-
Hypotensive Effects: The primary pharmacological effect of ACE inhibitors, a reduction in blood pressure, can also be considered an adverse effect if it is excessive. The study by Cushman et al. (1989) demonstrated that at equiactive doses for ACE inhibition, different ACE inhibitors produce significant and comparable hypotensive effects in spontaneously hypertensive rats.[1]
Conclusion
This guide provides a comparative overview of the preclinical safety profiles of several ACE inhibitors based on available experimental data. The provided tables, diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the field of drug development. It is evident that while ACE inhibitors share common safety concerns as a class, there are subtle differences that warrant careful consideration during the selection and development of new chemical entities. Further head-to-head preclinical toxicology studies would be invaluable in providing a more complete and direct comparison of the safety of these important therapeutic agents.
References
- 1. Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-blind comparison of lisinopril with captopril in patients with symptomatic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fosinopril treatment of pregnant rats: developmental toxicity, fetal angiotensin-converting enzyme inhibition, and fetal angiotensin II receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Temocapril Hydrochloride
This document provides crucial safety and logistical information for the proper disposal of Temocapril Hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of a spill, prevent the powder from becoming airborne and avoid contact with skin and eyes.[1][2][3] For detailed first-aid measures, consult the product's Safety Data Sheet (SDS).
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment.[4][5] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[4][6] The Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste from its generation to its final disposal.[4][5][6] It is the responsibility of the waste generator to classify and manage the waste in accordance with federal, state, and local regulations.[7]
Disposal of this compound
Based on available safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8] Therefore, it must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure:
-
Do Not Dispose in General Waste or Sewer: Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[1] This practice can lead to the contamination of water supplies.[4]
-
Segregate as Hazardous Waste: Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.[2]
-
Container Labeling: The container must be appropriately labeled as hazardous waste, indicating the contents (this compound) and any associated hazards.
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures. They will provide the correct containers and labels and will manage the final disposal process.
-
Approved Disposal Facility: The ultimate disposal of this compound should be carried out at an approved waste disposal plant, which typically involves incineration at a licensed facility.[6][8]
Data Presentation
No quantitative data for the disposal of this compound, such as concentration limits for different disposal methods, were identified in the reviewed literature. The standard procedure is to treat any amount of waste this compound as hazardous.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes were found in the available resources. The recommended and safest method of disposal is through a certified hazardous waste management service.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. Temocapril|111902-57-9|MSDS [dcchemicals.com]
Personal protective equipment for handling Temocapril Hydrochloride
Essential Safety and Handling Guide for Temocapril Hydrochloride
This guide provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | |
| Hand Protection | Wear protective gloves. For compounding hazardous drugs, it is recommended to wear two pairs of chemotherapy gloves. | ASTM D6978 |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or other laminate materials. Lab coats or surgical scrubs are not considered appropriate. | |
| Respiratory Protection | In case of inadequate ventilation or when handling powders, use a NIOSH-approved respirator (e.g., N95). |
Note: Always wash hands thoroughly before putting on and after removing gloves[1].
Operational and Disposal Plans
Handling and Storage:
-
Ensure adequate ventilation, preferably with local exhaust, in areas where this compound is handled[2][3].
-
Avoid all direct contact with the substance, including skin and eye contact, and inhalation of dust or vapors[4][5][6].
-
Store in a cool, well-ventilated area in a tightly sealed container, away from heat sources and open flames[4][7]. The temperature should not exceed 37°C[4].
-
Store separately from oxidizing agents and food chemicals[4].
-
Smoking, eating, and drinking are strictly prohibited in the work area[4].
Spill Management:
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: Prevent further leakage or spillage if it is safe to do so. For powder spills, cover with a plastic sheet or tarp to minimize dust[2].
-
Cleanup: Mechanically collect the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust[2][3].
-
Decontamination: Thoroughly clean the contaminated surface. Traces can be flushed with water after the initial cleanup[2].
Disposal:
-
Disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local environmental regulations[2].
-
Do not allow the substance to enter waterways, sewers, or confined areas[2].
-
Contaminated packaging should not be reused and must be disposed of as hazardous waste[2].
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention[2][5].
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water. If skin irritation persists, consult a physician[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, call a physician[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
Hazard Information
Some safety data sheets indicate that this compound is not classified as a hazardous substance[5][8]. However, another source classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[7]. It may also cause irritation to the eyes, skin, and respiratory system[3][4].
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural flow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. osha.gov [osha.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Page loading... [guidechem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Temocapril|111902-57-9|MSDS [dcchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
